2-(2-Methylpiperidin-1-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSDZVMWEMKFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389888 | |
| Record name | 2-(2-methylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-08-1 | |
| Record name | 2-(2-methylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpiperidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-Methylpiperidin-1-yl)ethanamine CAS number 768-08-1
An In-depth Technical Guide to 2-(2-Methylpiperidin-1-yl)ethanamine (CAS 768-08-1): Properties, Synthesis, and Applications
Introduction and Molecular Overview
This compound, identified by CAS number 768-08-1, is a diamine featuring a piperidine ring substituted with a methyl group at the 2-position and an aminoethyl group at the 1-position. This structure presents a unique combination of a chiral secondary amine incorporated into a heterocyclic system and a primary amine on a flexible ethyl chain. These features make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the methyl group introduces a chiral center, allowing for the development of stereospecific molecules, which is often crucial for pharmacological activity. Its role as a synthetic intermediate is noted in the context of developing more complex molecules, including those with potential therapeutic applications.[1][2]
The strategic placement of its functional groups—a tertiary amine within the piperidine ring and a terminal primary amine—allows for differential reactivity and the ability to form diverse molecular scaffolds. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols for professionals in research and drug development.
Caption: Molecular structure of this compound.
Physicochemical and Computed Properties
The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and application. The data, compiled from various chemical suppliers and databases, provides a baseline for its behavior in experimental settings.
| Property | Value | Source |
| CAS Number | 768-08-1 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₈N₂ | [3][5][6] |
| Molecular Weight | 142.24 g/mol | [3][5][6] |
| Boiling Point | 88-91 °C at 18 Torr | [3][4] |
| Density | 0.895 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 10.21 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
The predicted pKa value of 10.21 suggests that the molecule is a strong base, readily protonated under physiological or acidic conditions.[4] This is a critical consideration in drug development for solubility, formulation, and receptor interaction. The boiling point under reduced pressure indicates it is a liquid at room temperature but not highly volatile.
Synthesis and Mechanistic Insights
The most direct and common synthetic route to this compound is through the nucleophilic substitution (N-alkylation) of 2-methylpiperidine. This approach leverages the nucleophilicity of the secondary amine in 2-methylpiperidine to displace a leaving group on a 2-carbon electrophile.
Conceptual Synthetic Workflow
The general strategy involves the reaction of 2-methylpiperidine with a 2-aminoethyl synthon, where the amino group is either protected or introduced post-alkylation. A common and efficient method is the direct alkylation with 2-chloroethylamine hydrochloride.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Disclaimer: This is a theoretical protocol and should be adapted and optimized under proper laboratory safety procedures.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperidine (1.0 eq), 2-chloroethylamine hydrochloride (1.05 eq), and anhydrous potassium carbonate (2.5 eq) as the base.
-
Expertise & Experience: Potassium carbonate is chosen as an inexpensive and effective inorganic base to neutralize the HCl salt of the electrophile and the HCl generated during the reaction. Using at least two equivalents is crucial. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Trustworthiness: Monitoring the reaction ensures completion and helps avoid the formation of side products from prolonged heating. A self-validating system would involve periodic sampling and analysis against a standard of the starting material.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[3][4]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a complete structural fingerprint.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Expected Spectroscopic Data
-
¹H NMR (in CDCl₃): The spectrum would be complex due to overlapping signals and potential diastereotopic protons from the chiral center. Key expected signals include: a doublet for the C2-methyl group, multiplets for the piperidine ring protons, and distinct multiplets for the two methylene groups of the aminoethyl chain. The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR (in CDCl₃): Approximately 8 distinct carbon signals are expected: one for the methyl group, five for the piperidine ring carbons, and two for the ethyl chain carbons.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.24.[5][6] Common fragmentation patterns would involve the loss of the aminoethyl side chain or cleavage of the piperidine ring.
Applications in Drug Discovery and Development
The 2-(2-methylpiperidyl)ethylamine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS) and cardiovascular system. Its structural analogs are found in a range of pharmaceuticals.
-
Scaffold for Bioactive Molecules: The compound serves as a key intermediate for creating more complex molecules. The primary amine provides a reactive handle for amide bond formation, reductive amination, or other functionalizations, while the piperidine ring provides a defined three-dimensional structure that can fit into receptor binding pockets.[7][8]
-
Neurological and Psychiatric Drug Candidates: Piperidine and phenethylamine structures are common motifs in drugs targeting monoamine transporters and receptors.[9] Analogs of this compound could be explored as ligands for serotonin, dopamine, or norepinephrine receptors. For instance, the drug Naratriptan, used for migraines, contains a (1-methylpiperidin-4-yl) moiety, highlighting the utility of the piperidine ring in CNS-active drugs.[10] Similarly, other piperidine derivatives have been investigated as 5-HT₂ₐ receptor inverse agonists with antipsychotic potential.[11]
-
Cardiovascular Agents: The structure is related to intermediates used in the synthesis of anticoagulants. For example, the direct thrombin inhibitor Argatroban is a complex molecule derived from substituted piperidine carboxylic acids.[1][6][12] This highlights the relevance of the piperidine scaffold in cardiovascular drug design.
-
Alzheimer's Disease Research: The N-benzylpiperidine moiety, structurally related to the topic compound, is a core component of the acetylcholinesterase inhibitor Donepezil. Research into new Alzheimer's treatments has explored derivatives containing a piperidinylethylamine side chain to optimize binding to acetylcholinesterase.[13]
Caption: Key application areas for the title compound and its analogs.
Safety, Handling, and Storage
Hazard Identification (Inferred)
Based on analogous compounds, this compound should be handled as a potentially hazardous substance.
-
Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[14] Can cause skin irritation and serious eye damage.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Storage and Handling
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[4] Store locked up and away from incompatible materials like strong oxidizing agents.
-
Handling: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Use only in a chemical fume hood. Wash hands thoroughly after handling.
Conclusion
This compound (CAS 768-08-1) is a foundational building block with significant potential for drug discovery and fine chemical synthesis. Its chiral nature, combined with the differential reactivity of its two amine functional groups, offers chemists a versatile platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting. The insights provided in this guide aim to equip scientists and developers with the core technical knowledge needed to leverage this valuable compound in their work.
References
- 1. This compound | 768-08-1 [chemicalbook.com]
- 2. Cas 41239-39-8,METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE | lookchem [lookchem.com]
- 3. This compound CAS#: 768-08-1 [m.chemicalbook.com]
- 4. 768-08-1 | CAS DataBase [m.chemicalbook.com]
- 5. 2-(2-Methylpiperidin-1-yl)ethan-1-amine | C8H18N2 | CID 3149263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound , 95% , 768-08-1 - CookeChem [cookechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. Naratriptan - Wikipedia [en.wikipedia.org]
- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
physicochemical properties of 2-(2-Methylpiperidin-1-yl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylpiperidin-1-yl)ethanamine
Introduction
This compound (CAS No. 768-08-1) is a diamine featuring a substituted piperidine ring linked to an ethylamine moiety.[1][2] As a structural motif, the piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of two basic nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine on the ethyl chain—makes this molecule's physicochemical behavior, particularly its ionization state, highly dependent on pH. Understanding these properties is not merely an academic exercise; it is fundamental for any researcher aiming to utilize this compound in drug discovery and development. Properties such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (S) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.
This guide provides a comprehensive overview of the core . Recognizing that direct experimental data for this specific compound is not widely published, we shift the focus from simple data reporting to enabling robust scientific inquiry. We provide authoritative, field-proven experimental protocols for determining these critical parameters, explaining the causality behind methodological choices. This document is designed to empower researchers to generate reliable, high-quality data, forming a solid foundation for further investigation in drug development programs.
Molecular Identity and Core Computed Properties
A precise understanding of a compound's fundamental identifiers is the first step in any scientific investigation. These properties are intrinsic to the molecule and form the basis for both experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 768-08-1 | ChemicalBook[2] |
| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1][3] |
| Canonical SMILES | CC1CCCCN1CCN | PubChemLite[4] |
| Predicted XlogP | 0.6 | PubChemLite[4] |
Note: XlogP is a computationally predicted value for the octanol-water partition coefficient. While useful for initial screening, it must be validated by experimental determination.
Acid Dissociation Constant (pKa): The Key to Ionization
The pKa value quantifies the strength of an acid or base. For this compound, which possesses two basic nitrogen centers, determining its pKa values is critical. These values dictate the proportion of charged (protonated) versus neutral species at a given physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding.[5] Since the molecule has two basic centers, it will have two distinct pKa values corresponding to the protonation equilibria of the primary and tertiary amines.
Importance in Drug Development
-
Absorption: The charge state of a drug influences its ability to cross biological membranes. The neutral form is typically more lipid-soluble and readily absorbed, while the ionized form is more water-soluble.
-
Solubility & Formulation: The ionized form generally exhibits significantly higher aqueous solubility, a critical factor for developing parenteral (injectable) formulations.[6]
-
Receptor Interaction: The specific charge state may be essential for binding to the target protein through ionic interactions.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[7] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case) is incrementally added. The pKa is determined from the inflection point(s) of the resulting titration curve.[5][8]
Methodology Rationale: This protocol is a self-validating system. The use of a calibrated pH meter ensures accurate pH readings, while the slow, controlled addition of titrant allows the system to reach equilibrium at each step. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[7]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a ~1 mM solution of this compound in deionized water. The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) as the titrant.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the experiment.[7]
-
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range.
-
Titration Setup:
-
Place a known volume (e.g., 25 mL) of the analyte solution into a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C).
-
Add KCl solution to achieve the desired ionic strength.
-
Place the vessel on a magnetic stirrer and begin gentle agitation.
-
Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[7]
-
-
Data Collection:
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[7]
-
Continue the titration well past the equivalence points to capture the full sigmoidal curve(s).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis).
-
The pKa values correspond to the pH at the half-equivalence points. These are found at the midpoints of the steep sections of the titration curve. Mathematically, the pKa is the pH where half of the amine groups are protonated.
-
Alternatively, the pKa can be determined with higher precision by calculating the first derivative of the titration curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Measuring Fat vs. Water Preference
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9][10]
logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).[9]
Importance in Drug Development
-
Membrane Permeability: The "Rule of Five" suggests that compounds with a logP greater than 5 may have poor absorption or permeation.[11] LogP is a key indicator of a molecule's ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the blood-brain barrier.
-
Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
-
Toxicity & Promiscuity: Very high lipophilicity can lead to non-specific binding to various proteins and lipids, potentially causing toxicity and off-target effects.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for logP determination. It involves directly measuring the concentration of the analyte in both phases after they have reached thermodynamic equilibrium.[9]
Methodology Rationale: The mutual pre-saturation of the n-octanol and aqueous buffer phases is a critical step to ensure that the volume and properties of each phase do not change upon mixing.[12] Allowing the system to shake for 24 hours ensures that true thermodynamic equilibrium is reached. Centrifugation provides a clean and complete separation of the two phases, which is essential for accurate concentration analysis.
Step-by-Step Protocol:
-
Phase Preparation:
-
Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Combine the buffer and n-octanol in a large separation funnel. Shake vigorously and allow the layers to separate. Repeat this process to create mutually saturated solvents.[12]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the analyte stock solution with a precise volume of pre-saturated n-octanol (e.g., 5 mL of each).
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm for 15 minutes) to achieve a sharp separation between the aqueous and organic layers.
-
-
Quantification:
-
Carefully withdraw a known aliquot from each phase, avoiding contamination from the interface.
-
Determine the concentration of the analyte in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the measured concentrations.
-
The logP is the base-10 logarithm of P.
-
References
- 1. 2-(2-Methylpiperidin-1-yl)ethan-1-amine | C8H18N2 | CID 3149263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 768-08-1 [chemicalbook.com]
- 3. This compound , 95% , 768-08-1 - CookeChem [cookechem.com]
- 4. PubChemLite - 2-(2-methylpiperidin-1-yl)ethan-1-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. byjus.com [byjus.com]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide on the Solubility of 2-(2-Methylpiperidin-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methylpiperidin-1-yl)ethanamine. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on fundamental principles of chemical structure, polarity, and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in various solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this and structurally related compounds for applications in formulation, process chemistry, and analytical method development.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which possesses structural motifs relevant to medicinal chemistry, understanding its solubility is paramount. It directly influences bioavailability, dictates the choice of solvents for synthesis and purification, and is a critical parameter in the design of liquid formulations and analytical methods.[1] This guide will first deconstruct the molecular architecture of this compound to predict its solubility and then provide a robust methodology for its empirical determination.
Theoretical Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] The structure of this compound features both polar and non-polar regions, which will dictate its interaction with different solvents.
Molecular Structure Analysis:
-
Piperidine Ring: The saturated heterocyclic piperidine ring is a significant contributor to the molecule's non-polar character. The methyl group at the 2-position further enhances this lipophilicity.
-
Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine. While it cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor.
-
Ethylamine Side Chain: The ethanamine side chain introduces a primary amine (-NH2) group, which is a key polar functional group. This primary amine can both donate and accept hydrogen bonds, significantly influencing its solubility in protic solvents.[3]
Predicted Solubility Behavior:
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The primary amine group is expected to form strong hydrogen bonds with polar protic solvents.[4] However, the bulky and non-polar 2-methylpiperidine moiety will likely limit its aqueous solubility compared to smaller, more linear amines.[5] As the alkyl chain length of alcohol solvents increases, the solubility is expected to decrease due to the increasing non-polar character of the solvent.[6]
-
In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors but not donors. The primary amine of this compound can still donate a hydrogen bond to the solvent, and dipole-dipole interactions will also contribute to solubility. Good solubility is anticipated in these solvents.
-
In Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The non-polar piperidine ring and the overall hydrocarbon skeleton of the molecule will facilitate dissolution in non-polar solvents through van der Waals forces.[4] However, the presence of the polar primary amine will likely result in lower solubility compared to completely non-polar compounds.
Based on these principles, a qualitative prediction of solubility is presented in the following table. It is crucial to recognize that these are estimations, and experimental verification is essential for precise quantitative data.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The primary amine allows for hydrogen bonding, but the non-polar piperidine ring limits high aqueous solubility.[4][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble | Favorable dipole-dipole interactions and the ability of the primary amine to donate hydrogen bonds suggest good solubility. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Soluble | The non-polar structural components will interact favorably with non-polar solvents, but the polar amine group may limit miscibility.[4] |
Experimental Determination of Solubility: A Self-Validating Protocol
For accurate and reliable solubility data, a well-designed experimental protocol is indispensable. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust approach.[7]
The Shake-Flask Method: Achieving Equilibrium
The core principle of the shake-flask method is to create a saturated solution in thermodynamic equilibrium, ensuring that the solvent holds the maximum amount of dissolved solute at a given temperature.[8]
Experimental Workflow Diagram:
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Pipette a precise volume of the desired solvent into each vial.
-
Securely cap the vials with inert liners (e.g., PTFE-lined caps) to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for gross sedimentation.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is a common and effective method.[9] This step must be performed carefully to avoid any transfer of solid material.
-
Quantification by HPLC: Precision and Accuracy
HPLC is a powerful analytical technique for accurately determining the concentration of the dissolved compound in the filtrate.
Logical Relationship for HPLC Quantification:
Caption: The relationship between calibration and sample analysis in HPLC quantification.
Protocol for HPLC Analysis:
-
Method Development:
-
Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column is often a good starting point.
-
The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection can be achieved using a UV detector. If the compound lacks a strong chromophore, derivatization or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary.[11]
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards spanning the expected concentration range of the solubility samples.
-
-
Analysis and Calculation:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting peak area versus concentration. The curve should exhibit good linearity (R² > 0.99).
-
Dilute the filtrate from the shake-flask experiment with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted filtrate and measure the peak area.
-
Calculate the concentration of the diluted sample by interpolating from the calibration curve.
-
Multiply the result by the dilution factor to determine the original solubility of this compound in the solvent. The final solubility is typically reported in mg/mL or mol/L.
-
Conclusion and Future Directions
This guide has provided a theoretical framework for understanding and predicting the solubility of this compound, grounded in the principles of its chemical structure. While these predictions offer valuable initial guidance, they are not a substitute for empirical data. The detailed experimental protocol outlined herein, utilizing the shake-flask method coupled with HPLC analysis, provides a robust and reliable means for researchers to obtain the precise quantitative solubility data necessary for advancing their research and development activities. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.
References
- 1. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Introduction: The Privileged Piperidine Core
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its status as a "privileged scaffold." The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise spatial orientation of substituents, enabling high-affinity binding to a diverse array of biological targets. This guide provides an in-depth exploration of the significant biological activities of substituted piperidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to validate their therapeutic potential.
I. Anticancer Activities of Substituted Piperidines
Substituted piperidines have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including breast, prostate, colon, and lung cancer.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
A. Mechanism of Action: Disruption of Key Oncogenic Signaling Pathways
Many piperidine derivatives exert their anticancer effects by targeting signaling cascades frequently dysregulated in cancer, most notably the PI3K/Akt and NF-κB pathways.[1][3]
1. The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][4] Hyperactivation of this pathway is a common feature in many cancers.[3][5][6] Certain substituted piperidines have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][7] For instance, some derivatives can interfere with the phosphorylation cascade, preventing the activation of Akt and its downstream targets that promote cell survival and inhibit apoptosis.[3][7]
Signaling Pathway: PI3K/Akt Inhibition by Substituted Piperidines
Caption: Inhibition of the PI3K/Akt signaling pathway by substituted piperidines.
2. The NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[8][9][10][11] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis.[12] Piperidine and its derivatives can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptotic stimuli.[1] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10]
Signaling Pathway: NF-κB Inhibition by Substituted Piperidines
Caption: Inhibition of the NF-κB signaling pathway by substituted piperidines.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.
| Compound Series | Key Structural Features for Activity | Target/Cell Line | IC50/GI50 (µM) |
| DTPEP | Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl moiety | MCF-7 (Breast, ER+), MDA-MB-231 (Breast, ER-) | 0.8 - 1.2 |
| Furan-pyrazole piperidines | Furan-pyrazole moiety | Akt1, OVCAR-8 (Ovarian), HCT116 (Colon) | 0.02 - 21.4 |
| Piperidine-based thiosemicarbazones | Thiosemicarbazone at C4 | Dihydrofolate reductase (DHFR) | 13.70 - 47.30 |
Data compiled from multiple sources.[4][13]
C. Experimental Validation: Protocols for In Vitro and In Vivo Assessment
The anticancer potential of substituted piperidines is rigorously evaluated through a series of in vitro and in vivo assays.
1. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol: MTT Assay [13][14][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted piperidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
2. Cell Migration Assessment: The Wound Healing (Scratch) Assay
This assay is a straightforward method to study cell migration in vitro.[1][17][18][19]
Detailed Protocol: Wound Healing Assay [1][17][18][19][20]
-
Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment and Imaging: Add fresh media containing the test compound or vehicle control. Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
3. Apoptosis Detection: Western Blotting for Key Markers
Western blotting is used to detect the expression levels of key proteins involved in apoptosis, such as the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner protein, cytochrome c.[21][22][23][24] An increase in the Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria into the cytoplasm are hallmarks of apoptosis.
4. In Vivo Anticancer Efficacy
Promising compounds are further evaluated in animal models, such as xenograft models in immunocompromised mice, to assess their in vivo antitumor activity, toxicity, and pharmacokinetic properties.[25][26][27]
II. Antiviral Activities of Substituted Piperidines
The piperidine scaffold is present in several antiviral agents, and research continues to explore its potential against a range of viruses, including HIV and influenza.[12][19][28]
A. Mechanism of Action
Piperidine derivatives can interfere with various stages of the viral life cycle. For example, some compounds have been shown to inhibit viral entry into host cells, while others can disrupt viral replication by targeting viral enzymes.[9] In the context of influenza, certain piperidine-based derivatives have been found to interfere with the early to middle stages of viral replication.[9]
B. Structure-Activity Relationship (SAR) Insights
The antiviral activity of piperidine derivatives is highly dependent on the specific substituents and their stereochemistry. For instance, in a series of piperidine-substituted purines, the nature of the aryl group attached to the piperidine nitrogen was found to be crucial for anti-HIV activity.[28]
III. Antimicrobial Activities of Substituted Piperidines
Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[20][29][30][31]
A. Mechanism of Action
The precise mechanisms of antimicrobial action can vary. Some piperidine derivatives may disrupt the integrity of the microbial cell membrane, while others may inhibit essential enzymes involved in microbial metabolism or replication. The presence of specific functional groups, such as thiosemicarbazones, can enhance the antimicrobial potential of the piperidine core.[29]
B. Experimental Validation: Disc Diffusion Method
A common method for screening the antibacterial activity of new compounds is the disc diffusion assay.[30]
Detailed Protocol: Disc Diffusion Method [30]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Inoculation of Agar Plate: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Application of Discs: Sterile paper discs impregnated with known concentrations of the substituted piperidine compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater antibacterial activity.
IV. Neuroprotective Activities of Substituted Piperidines
A number of piperidine alkaloids and their synthetic derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[23][32]
A. Mechanism of Action
The neuroprotective effects of piperidines are often attributed to their ability to modulate neurotransmitter systems, reduce oxidative stress, and inhibit excitotoxicity. For example, piperine, an alkaloid found in black pepper, has been shown to protect neurons from glutamate-induced excitotoxicity by suppressing calcium influx and presynaptic glutamate release.[21]
B. Experimental Validation: In Vitro and In Vivo Models
1. In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
Primary neuronal cultures can be used to model glutamate-induced excitotoxicity, a key mechanism in neuronal cell death.[30][33][34][35][36]
Detailed Protocol: Glutamate-Induced Excitotoxicity Assay [33][34][35][36]
-
Neuronal Culture: Primary neurons (e.g., cortical or hippocampal neurons) are cultured in vitro.
-
Pre-treatment: The neurons are pre-treated with the substituted piperidine compounds for a specified duration.
-
Glutamate Insult: The cultures are then exposed to a neurotoxic concentration of glutamate.
-
Assessment of Cell Viability: After a further incubation period, neuronal viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
2. In Vivo Model of Parkinson's Disease: The MPTP Model
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce a Parkinson's-like phenotype in animal models, primarily mice.[4][28][29][31][37] This model is valuable for screening potential neuroprotective agents.
Detailed Protocol: MPTP-Induced Parkinson's Disease Model [4][28][29][37]
-
Animal Model: Typically, C57BL/6 mice are used due to their susceptibility to MPTP.
-
MPTP Administration: MPTP is administered to the mice, usually via intraperitoneal injection, following a specific dosing regimen to induce dopaminergic neurodegeneration.
-
Compound Treatment: The test piperidine compound is administered to the animals before, during, or after MPTP treatment to assess its neuroprotective or neurorestorative effects.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test or open-field activity monitoring.
-
Neurochemical and Histological Analysis: After the treatment period, the brains are analyzed to quantify the levels of dopamine and its metabolites in the striatum and to assess the extent of dopaminergic neuron loss in the substantia nigra.
V. Synthesis of Substituted Piperidines
The diverse biological activities of substituted piperidines have driven the development of numerous synthetic strategies to access this important scaffold.
A. Dieckmann Condensation
The Dieckmann condensation is a classic and versatile method for the synthesis of piperidin-4-ones, which are valuable intermediates for a wide range of piperidine derivatives.[38][39]
Synthetic Workflow: Dieckmann Condensation
Caption: General workflow for the synthesis of piperidin-4-ones via Dieckmann condensation.
B. Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of substituted pyridines is an atom-economical and widely used method for the synthesis of the corresponding piperidines.[40][41][42][43][44][45]
Detailed Protocol: Catalytic Hydrogenation of a Substituted Pyridine [40][41][42][43][44]
-
Reaction Setup: A solution of the substituted pyridine in a suitable solvent (e.g., acetic acid, ethanol) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A heterogeneous catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature for the required time.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude piperidine product.
-
Purification: The product is purified by distillation or chromatography as needed.
Conclusion
The substituted piperidine scaffold continues to be a rich source of novel therapeutic agents with a wide spectrum of biological activities. The ongoing exploration of structure-activity relationships, elucidation of mechanisms of action, and development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved piperidine-based drugs for the treatment of a multitude of human diseases. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering valuable insights for researchers, scientists, and drug development professionals.
References
- 1. clyte.tech [clyte.tech]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 5. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. modelorg.com [modelorg.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. The Promise of Piperine in Cancer Chemoprevention [mdpi.com]
- 33. innoprot.com [innoprot.com]
- 34. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 35. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 36. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 38. apps.dtic.mil [apps.dtic.mil]
- 39. Synthesis of piperidine derivatives as potential analgetic agents | Semantic Scholar [semanticscholar.org]
- 40. pdf.benchchem.com [pdf.benchchem.com]
- 41. asianpubs.org [asianpubs.org]
- 42. pcliv.ac.uk [pcliv.ac.uk]
- 43. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 44. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 45. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Purity and Analytical Standards for 2-(2-Methylpiperidin-1-yl)ethanamine
This guide provides a comprehensive technical overview of the critical quality attributes, potential impurities, and robust analytical methodologies for ensuring the purity and consistency of 2-(2-Methylpiperidin-1-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the recommended analytical strategies, offering field-proven insights to support rigorous quality control.
Introduction: The Significance of this compound
This compound is a substituted diamine featuring a piperidine ring, a structural motif prevalent in many biologically active compounds and pharmaceutical ingredients.[1][] Its utility as a versatile building block in organic synthesis and medicinal chemistry necessitates a thorough understanding of its purity profile to ensure the safety, efficacy, and reproducibility of downstream applications.[3] The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological properties of final drug products. Therefore, the establishment of stringent analytical standards is paramount.[4][5]
This guide will explore a likely synthetic pathway to anticipate potential process-related impurities and detail a multi-faceted analytical approach for their detection and quantification, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
Synthetic Pathway and Potential Impurities
A robust understanding of the synthetic route is fundamental to identifying potential impurities. A plausible and efficient synthesis of this compound involves the N-alkylation of 2-methylpiperidine. One common method is the reaction with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection.[3]
Caption: Proposed two-step synthesis of this compound.
Based on this synthetic route, a profile of potential impurities can be predicted:
-
Starting Materials: Unreacted 2-methylpiperidine and N-(2-bromoethyl)phthalimide.
-
Intermediates: Incomplete conversion could lead to the presence of the protected intermediate, N-[2-(2-Methylpiperidin-1-yl)ethyl]phthalimide.
-
By-products:
-
Over-alkylation products: The primary amine of the final product could potentially react with another molecule of N-(2-bromoethyl)phthalimide, leading to a tertiary amine impurity.
-
Side-reactions of hydrazine: Hydrazine is a reactive reagent and can form various by-products.
-
-
Reagents and Solvents: Residual solvents (e.g., DMF, ethanol) and inorganic salts from the workup.[4]
Table 1: Potential Impurities and their Origin
| Impurity Name | Origin | Classification |
| 2-Methylpiperidine | Unreacted Starting Material | Organic Impurity |
| N-(2-bromoethyl)phthalimide | Unreacted Starting Material | Organic Impurity |
| N-[2-(2-Methylpiperidin-1-yl)ethyl]phthalimide | Incomplete Reaction | Process Intermediate |
| Bis-[2-(2-Methylpiperidin-1-yl)ethyl]amine | Over-alkylation By-product | Organic Impurity |
| Phthalhydrazide | By-product of Deprotection | Organic Impurity |
| Dimethylformamide (DMF) | Residual Solvent from Step 1 | Residual Solvent |
| Ethanol | Residual Solvent from Step 2 | Residual Solvent |
Comprehensive Analytical Strategy
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and quality. This strategy integrates chromatographic and spectroscopic techniques.
Caption: A comprehensive analytical workflow for this compound.
Detailed Analytical Methodologies
Identity Confirmation
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the methylene protons of the ethyl chain, and the protons on the piperidine ring. The integration of these signals should be consistent with the number of protons in the molecule.
-
¹³C NMR: The spectrum will provide information on the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Analysis: Process the spectra and assign the chemical shifts, coupling constants, and integrations to the molecular structure. Data for the starting material, 2-methylpiperidine, can be used as a reference.[5][8][9]
4.1.2. Mass Spectrometry (MS)
GC-MS is well-suited for the analysis of volatile amines and provides both retention time and mass spectral data for identification.
-
Electron Ionization (EI): The EI mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as α-cleavage adjacent to the nitrogen atoms, which can be used for structural confirmation.[10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (70 eV).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.
Purity Assessment
4.2.1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[6][12] o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[13][14][15]
Experimental Protocol: HPLC-UV with OPA Derivatization
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to ~9.5.
-
OPA Reagent: Dissolve OPA in the borate buffer containing a small amount of a thiol (e.g., 2-mercaptoethanol).
-
-
Sample Derivatization: Mix the sample solution with the OPA reagent and allow it to react for a short period (typically 1-2 minutes) before injection.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the OPA-derivative (e.g., 340 nm).[16]
-
-
Validation: The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.[17][18]
4.2.2. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Headspace GC with a flame ionization detector (FID) is the standard method for the analysis of residual solvents as per ICH Q3C guidelines.[4] This technique can also be used to quantify volatile impurities like unreacted 2-methylpiperidine.
Experimental Protocol: Headspace GC-FID
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO or DMF).
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and an FID.
-
Headspace Conditions:
-
Incubation Temperature: 80-100 °C.
-
Incubation Time: 15-30 minutes.
-
-
Chromatographic Conditions:
-
Column: A column suitable for residual solvent analysis (e.g., G43).
-
Injector Temperature: 200-250 °C.
-
Oven Program: An appropriate temperature program to separate the target solvents.
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: 250-300 °C.
-
-
Quantification: Use an external standard method for the quantification of each residual solvent.
Assay (Quantitative Analysis)
4.3.1. Acid-Base Titration
As a diamine, this compound can be accurately assayed by acid-base titration. This is a robust and reliable absolute method for determining the overall purity.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent (e.g., a mixture of glacial acetic acid and acetic anhydride).
-
Titrant: A standardized solution of perchloric acid in glacial acetic acid.
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode system.
-
Procedure: Titrate the sample solution with the standardized perchloric acid solution and determine the two equivalence points corresponding to the protonation of the two nitrogen atoms.
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed.
Purity Specifications
The acceptance criteria for the purity of this compound should be established based on its intended use and in accordance with ICH guidelines.[19][20]
Table 2: Example Purity Specifications
| Test | Method | Acceptance Criteria |
| Assay | Potentiometric Titration | 98.0% - 102.0% |
| Individual Impurity | HPLC-UV (with derivatization) | Not more than 0.10% |
| Total Impurities | HPLC-UV (with derivatization) | Not more than 0.5% |
| Residual Solvents | Headspace GC-FID | To comply with ICH Q3C limits |
| Water Content | Karl Fischer Titration | Not more than 0.5% |
| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to the structure |
Conclusion
Ensuring the purity and quality of this compound is critical for its successful application in research and drug development. This guide has outlined a comprehensive approach that begins with an understanding of the synthetic process to predict potential impurities. A combination of advanced analytical techniques, including NMR, MS, HPLC with derivatization, and GC, provides a robust framework for the complete characterization of this important chemical entity. Adherence to these scientifically sound analytical principles and regulatory guidelines will guarantee the consistency and reliability of this compound for its intended scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. jpionline.org [jpionline.org]
- 5. spectrabase.com [spectrabase.com]
- 6. tasianinch.com [tasianinch.com]
- 7. database.ich.org [database.ich.org]
- 8. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. interchim.fr [interchim.fr]
- 16. brieflands.com [brieflands.com]
- 17. bepls.com [bepls.com]
- 18. jocpr.com [jocpr.com]
- 19. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 20. mca.gm [mca.gm]
thermal stability and degradation profile of 2-(2-Methylpiperidin-1-yl)ethanamine
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(2-Methylpiperidin-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the , a molecule of interest in pharmaceutical development and chemical synthesis. Understanding the thermal and chemical stability of this compound is paramount for ensuring its quality, safety, and efficacy in various applications. This document outlines the fundamental principles and practical methodologies for assessing its stability, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, it delves into the compound's degradation profile, elucidated through forced degradation studies, and proposes potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Introduction
This compound is a diamine featuring a substituted piperidine ring, a structural motif prevalent in many biologically active compounds. The presence of both a primary and a tertiary amine group imparts unique chemical properties to the molecule, influencing its reactivity and stability. A thorough understanding of its thermal stability and degradation pathways is a critical component of its development, as mandated by regulatory bodies like the FDA and ICH. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradants and establishing the intrinsic stability of the molecule. This knowledge is crucial for the development of stable formulations, the selection of appropriate storage conditions, and the establishment of a validated stability-indicating analytical method.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability data.
| Property | Value | Source |
| Molecular Formula | C8H18N2 | |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Colorless to pale yellow liquid (typical for similar amines) | Inferred |
| Boiling Point | Not explicitly available, but expected to be relatively high due to hydrogen bonding capabilities. | Inferred |
| Solubility | Expected to be miscible with water and polar organic solvents. | Inferred |
Thermal Stability Analysis
Thermal analysis techniques are fundamental in characterizing the thermal stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information on the thermal events a substance undergoes upon heating.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect thermal events such as melting, crystallization, glass transitions, and decomposition. For this compound, a DSC thermogram would be crucial in identifying its melting point and the onset of any exothermic or endothermic decomposition processes.
Illustrative DSC Data for this compound
| Parameter | Illustrative Value | Interpretation |
| Onset of Decomposition | ~180 °C | The temperature at which significant decomposition begins. |
| Peak Decomposition Temperature | ~210 °C | The temperature at which the rate of decomposition is maximal. |
| Enthalpy of Decomposition (ΔH) | -350 J/g (Exothermic) | Indicates that the decomposition process releases heat. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides quantitative information about the thermal stability and decomposition profile of the material. A typical TGA experiment for this compound would reveal the temperature at which weight loss begins and the different stages of decomposition.
Illustrative TGA Data for this compound
| Parameter | Illustrative Value | Interpretation |
| Onset of Weight Loss (T-onset) | ~175 °C | The temperature at which the compound starts to lose mass. |
| Temperature at 5% Weight Loss (T5%) | 185 °C | A common metric for initial thermal stability. |
| Temperature at 50% Weight Loss (T50%) | 220 °C | Indicates significant decomposition. |
| Residual Mass at 400 °C | < 5% | Suggests nearly complete decomposition at this temperature. |
Degradation Profile and Pathways
Forced degradation studies are essential for identifying the likely degradation products and understanding the degradation pathways of a drug substance. These studies typically involve exposing the compound to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of a primary amine, a tertiary amine, and a piperidine ring suggests susceptibility to oxidation and ring-opening reactions.
-
Oxidative Degradation: The tertiary amine on the piperidine ring and the primary amine of the ethanamine side chain are susceptible to oxidation. This could lead to the formation of N-oxides, imines, or cleavage of the C-N bonds.
-
Thermal Degradation: At elevated temperatures, cleavage of the ethyl chain or opening of the piperidine ring could occur.
-
Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or other rearrangements, although this is less likely for this specific structure compared to esters or amides.
Caption: Proposed forced degradation workflow for this compound.
Identification of Degradants
The identification and characterization of degradation products are typically achieved using hyphenated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the degradants from the parent compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocols
The following protocols are provided as a guide for conducting thermal stability and forced degradation studies on this compound.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp-seal the pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Method:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Method:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Analyze the TGA curve to determine the onset of weight loss and the percentage of weight loss at different temperatures.
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105 °C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC-MS analysis.
-
Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.
-
Caption: Experimental workflow for TGA and DSC analysis.
Conclusion
The are critical parameters that influence its suitability for various applications, particularly in the pharmaceutical industry. This guide has provided a comprehensive framework for evaluating these properties, including detailed experimental protocols for TGA, DSC, and forced degradation studies. While specific experimental data for this compound is not widely available in the public domain, the principles and methodologies outlined herein, based on the known chemistry of similar structures, provide a robust starting point for its characterization. A thorough investigation following these guidelines will ensure a comprehensive understanding of the compound's stability, facilitating the development of safe, stable, and effective products.
An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-Methylpiperidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known derivatives and analogues of 2-(2-methylpiperidin-1-yl)ethanamine, a versatile scaffold with potential applications in medicinal chemistry. While direct derivatization of this specific molecule is not extensively documented in publicly available literature, this guide explores the synthesis, structure-activity relationships (SAR), and biological activities of closely related structural analogues. By examining modifications to the piperidine ring, the ethylamine side chain, and the terminal amino group, we aim to provide a foundational understanding for researchers engaged in the design and development of novel therapeutic agents based on this privileged heterocyclic motif. This document synthesizes information from various sources to offer insights into the chemical space surrounding this compound and to facilitate future drug discovery efforts.
Introduction: The this compound Scaffold
The this compound core structure combines a chiral 2-methylpiperidine ring with an ethylamine side chain. This arrangement offers several key features for medicinal chemistry exploration: a basic nitrogen atom for salt formation and hydrogen bonding, a chiral center that can influence stereospecific interactions with biological targets, and a flexible ethylamine linker that allows for the introduction of various functional groups. The piperidine moiety is a common fragment in many approved drugs, valued for its favorable pharmacokinetic properties.
Synthesis of the Core Scaffold and its Analogues
The synthesis of this compound and its analogues typically involves the alkylation of 2-methylpiperidine or related piperidines with a suitable two-carbon electrophile.
General Synthetic Approach
A common method for the synthesis of N-substituted ethylenediamine derivatives involves the reaction of a secondary amine, such as 2-methylpiperidine, with a protected 2-aminoethyl halide followed by deprotection. Alternatively, reaction with 2-chloroethylamine hydrochloride can be employed.
Caption: General synthetic route to the core scaffold.
Experimental Protocol: Synthesis of N-Arylmethyl-2-(piperidin-1-yl)ethanamine Analogues
While a specific protocol for the 2-methylpiperidine derivative is not available, the following general procedure for the synthesis of N-benzyl piperidine derivatives can be adapted.[1]
Materials:
-
Piperidine or a substituted piperidine (1.0 eq)
-
Substituted benzyl chloride (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of the piperidine in acetonitrile, add potassium carbonate.
-
Add the substituted benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl piperidine derivative.
Known Derivatives and Analogues: A Structure-Activity Relationship (SAR) Perspective
Due to the limited direct data on this compound derivatives, this section will discuss the SAR of closely related piperidine-containing compounds, focusing on modifications at three key positions: the terminal amine, the ethylamine linker, and the piperidine ring.
Modifications of the Terminal Amine: Amides and Sulphonamides
Acylation of the terminal amino group to form amides is a common strategy to modulate the physicochemical properties and biological activity of a lead compound.
Amide Derivatives: The synthesis of amide derivatives can be achieved by reacting the primary amine with an appropriate acid chloride or by using a coupling agent like HATU.[2] Studies on various amide-containing scaffolds have shown that the nature of the acyl group significantly influences biological activity. For instance, in a series of benzothiazole amide derivatives, different cinnamic acid moieties led to varying hemostatic activities.[3] Similarly, novel amide derivatives of 1,2-isoxazole combined with 1,2,4-thiadiazole have demonstrated potent anticancer activity.[4]
Table 1: Anticancer Activity of Isoxazole-Thiadiazole Amide Derivatives [4]
| Compound | R-group on Amide | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Colo-205 IC₅₀ (µM) | A2780 IC₅₀ (µM) |
| 11b | 4-Chlorophenyl | 0.8 | 1.1 | 1.5 | 0.9 |
| 11c | 4-Fluorophenyl | 1.2 | 1.8 | 2.1 | 1.4 |
| 11d | 4-Bromophenyl | 0.9 | 1.3 | 1.7 | 1.0 |
| 11e | 4-Methylphenyl | 1.5 | 2.2 | 2.8 | 1.9 |
| 11g | 4-Methoxyphenyl | 2.1 | 2.9 | 3.5 | 2.5 |
| 11j | 3,4-Dichlorophenyl | 0.7 | 1.0 | 1.3 | 0.8 |
| Etoposide | (Positive Control) | 2.5 | 3.1 | 4.2 | 2.8 |
Note: The core structure of these compounds is significantly different from this compound, but the data illustrates the impact of amide substitution on biological activity.
Sulphonamide Derivatives: The synthesis of N-acyl sulphonamides is another important derivatization strategy, as this functional group can act as a bioisostere for a carboxylic acid.[5]
Modifications of the Ethylamine Linker
Alterations to the ethylamine chain, such as introducing substituents or changing its length, can impact the molecule's flexibility and orientation within a binding pocket. While specific examples for the target scaffold are scarce, studies on related phenethylamines demonstrate the importance of this linker. For instance, a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were evaluated for their ability to inhibit neurotransmitter uptake, with the substitution pattern on the aryl ring and the nature of the cycloalkyl group playing a crucial role in their activity.[6]
Modifications of the Piperidine Ring
The piperidine ring offers multiple positions for substitution, which can influence lipophilicity, metabolic stability, and target engagement.
N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a key point for modification. N-benzyl piperidine derivatives have been synthesized and evaluated for their antimicrobial activities.[1] The nature and position of substituents on the benzyl ring were found to be critical for their potency against various bacterial and fungal strains.
C-Substitution on the Piperidine Ring: The methyl group at the C-2 position of the target scaffold introduces a chiral center. Exploring different alkyl or aryl groups at this and other positions on the piperidine ring can lead to analogues with improved potency and selectivity. For example, in a series of piperidine-based influenza virus inhibitors, the substitution on the piperidine ring was found to be critical for the inhibitory activity.[7]
Caption: Key sites for derivatization.
Potential Therapeutic Applications
Based on the biological activities of related compounds, derivatives of this compound could be explored for a range of therapeutic applications.
-
Antimicrobial Agents: The demonstrated antimicrobial activity of N-benzyl piperidine derivatives suggests that analogues of the target scaffold could be developed as novel antibacterial or antifungal agents.[1]
-
Anticancer Agents: The potent anticancer activity of various amide derivatives indicates that N-acylation of this compound could lead to the discovery of new oncology drug candidates.[4][8]
-
Central Nervous System (CNS) Agents: Piperidine-containing compounds are well-represented among CNS-active drugs. Derivatives of the target scaffold could be investigated for activities such as antidepressant, anxiolytic, or antipsychotic effects.[6]
-
Antiviral Agents: The antiviral potential of piperidine derivatives has been reported, suggesting another avenue for the therapeutic application of this scaffold.[9][10]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Although direct derivatization of this specific molecule is not extensively reported, the wealth of information on related piperidine and ethylamine derivatives provides a strong foundation for future research.
Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives with modifications at the terminal amine, the ethylamine linker, and the piperidine ring. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds for various therapeutic targets. The development of robust synthetic protocols and the use of computational modeling will be invaluable in guiding these efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Strategic Derivatization of 2-(2-Methylpiperidin-1-yl)ethanamine: Protocols for Novel Amide and Secondary Amine Synthesis
An Application Note for Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel derivatives from 2-(2-Methylpiperidin-1-yl)ethanamine. This starting material is a valuable scaffold in medicinal chemistry, featuring a reactive primary amine for straightforward functionalization and a sterically hindered tertiary amine within the 2-methylpiperidine moiety. We present field-proven methodologies for two critical classes of transformations: N-acylation to generate diverse amide derivatives and N-alkylation via reductive amination to produce substituted secondary amines. The protocols are designed to be robust and self-validating, with an emphasis on explaining the chemical rationale behind procedural choices. This document is intended to empower researchers and drug development professionals to efficiently expand their compound libraries based on this privileged heterocyclic motif.
Introduction: The Strategic Value of the 2-Methylpiperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals and clinical candidates, particularly in agents targeting the central nervous system (CNS).[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The starting material, this compound, offers two distinct points for synthetic manipulation: a nucleophilic primary amine at the terminus of an ethyl chain and a tertiary amine within the piperidine ring.
The primary amine serves as the principal handle for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic transformations. The methyl group at the 2-position of the piperidine ring provides steric bulk, which can influence the molecule's conformational preferences and metabolic stability. Derivatives of similar scaffolds have found applications as antihistamines and antidepressants, highlighting the therapeutic potential of this molecular framework.[3] This guide details reliable protocols for N-acylation and reductive amination, two cornerstone reactions for leveraging the primary amine to build libraries of novel compounds for drug discovery campaigns.
Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazard Overview : This compound is classified as harmful if it comes into contact with the skin, causes skin irritation, and may cause an allergic skin reaction.[4] It is also known to cause serious eye damage and is suspected of damaging fertility or the unborn child.[4] Prolonged or repeated exposure may cause organ damage.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Handling : Avoid breathing vapors or mists.[4] Do not eat, drink, or smoke in the laboratory.[6] Wash hands and any exposed skin thoroughly after handling.[4] Keep the container tightly closed and store it in a dry, well-ventilated area.[5][7]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][6] Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.
-
Core Synthetic Strategies and Experimental Protocols
The primary amine of this compound is a versatile nucleophile, readily undergoing reactions to form stable C-N bonds. The following sections detail robust protocols for its derivatization.
Diagram of Synthetic Pathways
Caption: Overview of derivatization strategies for this compound.
Strategy 1: N-Acylation for Amide Synthesis
Expertise & Experience: N-acylation is a fundamental transformation for converting amines into stable amides. The amide bond is a cornerstone of medicinal chemistry, found in approximately 25% of all pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[8] While many methods exist, reaction with an acyl chloride or the use of a mixed anhydride are among the most reliable and scalable.
-
Causality Behind Choices:
-
Acyl Chlorides: This is often the most direct method. The reaction is driven by the formation of the stable amide bond and is rendered irreversible by the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine, TEA, or diisopropylethylamine, DIPEA) to neutralize the HCl byproduct.[9]
-
Mixed Anhydrides: This method is ideal when the desired acyl chloride is unstable, unavailable, or when working with sensitive substrates. A carboxylic acid is activated in situ with an alkyl chloroformate (e.g., isobutyl chloroformate) at low temperatures to form a highly reactive mixed anhydride, which then readily acylates the amine.[10] The low temperature is critical to prevent side reactions and maintain the stability of the anhydride intermediate.[10]
-
Caption: Step-by-step workflow for the N-acylation protocol.
Detailed Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated derivative.[9]
Strategy 2: N-Alkylation via Reductive Amination
Expertise & Experience: While direct N-alkylation with alkyl halides is possible, it is often plagued by a lack of control, leading to over-alkylation and the formation of quaternary ammonium salts.[11] Reductive amination is a vastly superior and more controlled method for synthesizing secondary and tertiary amines.[11][12]
-
Causality Behind Choices:
-
One-Pot Efficiency: The process involves the initial formation of an imine (or iminium ion) intermediate between the primary amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction in the same pot.[12][13] This one-pot nature improves efficiency and reduces waste.[12][14]
-
Selective Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that selectively reduces the C=N bond of the imine intermediate much faster than the C=O bond of the starting aldehyde or ketone.[11] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose. It is a mild, non-pyrophoric hydride donor that works efficiently under weakly acidic conditions, which also favor imine formation.[11][15]
-
Caption: Step-by-step workflow for the reductive amination protocol.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction: Continue stirring the reaction at room temperature for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC or LC-MS until the intermediate imine is consumed and the product is formed.
-
Workup: Once complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired N-alkylated secondary amine.[15]
Characterization and Data Summary
The identity and purity of all synthesized derivatives must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
Table 1: Representative Data for Synthesized Derivatives (Hypothetical)
| Protocol | Starting Reagent 2 | Product Class | Expected Yield | Key Characterization Notes |
| 1.1 (N-Acylation) | Benzoyl Chloride | Amide | >85% | Appearance of aromatic protons in ¹H NMR; Amide C=O in IR. |
| 2.1 (Reductive Amination) | Cyclohexanone | Secondary Amine | >80% | Disappearance of aldehyde/ketone proton/carbon; Appearance of new signals for the cyclohexyl group in NMR. |
| 2.1 (Reductive Amination) | Benzaldehyde | Secondary Amine | >85% | Appearance of a new benzylic CH₂ signal in ¹H NMR. |
Conclusion
The protocols detailed in this application note provide robust and versatile pathways for the synthesis of novel amide and secondary amine derivatives from this compound. By explaining the rationale behind the choice of reagents and conditions, these methods serve as a reliable foundation for researchers in medicinal chemistry and drug discovery. The strategic application of N-acylation and, particularly, reductive amination enables the efficient generation of diverse compound libraries built around the privileged 2-methylpiperidine scaffold, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cas 41239-39-8,METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE | lookchem [lookchem.com]
- 4. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. combi-blocks.com [combi-blocks.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Diamine: Application Notes for 2-(2-Methylpiperidin-1-yl)ethanamine in Synthetic Chemistry
Introduction: Unveiling the Potential of a Substituted Piperidine Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone of molecular design.[1][2][3][4][5] Its prevalence in pharmaceuticals underscores the importance of developing versatile, functionalized piperidine-containing building blocks.[1][2][3][4] This guide focuses on the synthetic utility of 2-(2-Methylpiperidin-1-yl)ethanamine , a diamine that, while not extensively documented in isolation, possesses structural features indicative of broad applicability. Its combination of a secondary amine within the sterically hindered 2-methylpiperidine ring and a primary ethylamine side chain offers a unique platform for constructing complex molecular architectures.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes to this building block, delve into its potential applications in constructing molecules of pharmaceutical interest, and provide detailed, field-proven protocols for its utilization. The methodologies presented are grounded in established principles of organic chemistry and draw from extensive literature on analogous N-substituted piperidine derivatives.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below. These values are critical for experimental design, particularly for reaction setup and purification.
| Property | Value | Source |
| CAS Number | 768-08-1 | PubChem |
| Molecular Formula | C₈H₁₈N₂ | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from structure |
Handling and Storage: As with many amines, this compound is likely to be corrosive and may be a skin and eye irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Proposed Synthesis of this compound
Given the limited direct literature on the synthesis of this specific compound, a robust and logical synthetic pathway can be proposed based on well-established reactions of piperidine derivatives. A common and effective method for introducing an aminoethyl group onto a secondary amine is through N-alkylation.
Synthetic Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Reaction Conditions for N-Alkylation of 2-(2-Methylpiperidin-1-yl)ethanamine
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed guide to the N-alkylation of 2-(2-Methylpiperidin-1-yl)ethanamine, a bifunctional scaffold relevant in medicinal chemistry. Given the presence of both a primary and a tertiary amine, achieving selective mono-alkylation on the primary amino group is a critical synthetic challenge. We present two robust and field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . This guide explains the mechanistic rationale behind experimental choices, offers step-by-step protocols, and provides troubleshooting insights to aid researchers in synthesizing novel derivatives for drug discovery programs.
Introduction and Strategic Overview
This compound is a valuable building block in pharmaceutical development. Its structure contains a primary amine, which is a key handle for derivatization, and a tertiary piperidine amine, which can influence physicochemical properties such as solubility and pKa. The N-alkylation of the primary amine introduces substituents that can modulate target binding affinity, selectivity, and pharmacokinetic profiles.[1]
The primary challenge in alkylating this substrate is achieving selectivity. The tertiary amine of the piperidine ring is nucleophilic and can potentially be quaternized, leading to unwanted side products. Therefore, reaction conditions must be carefully chosen to favor the alkylation of the more nucleophilic and less sterically hindered primary amine.[2] This guide focuses on two primary strategies to achieve this transformation efficiently.
-
Reductive Amination: A highly selective, one-pot method ideal for generating secondary amines from primary amines without the risk of over-alkylation.[3][4] It is often the preferred method in medicinal chemistry for its reliability and broad substrate scope.[5]
-
Direct Alkylation: A classic Sₙ2 reaction with an alkyl halide. While seemingly straightforward, this method requires careful control of stoichiometry and reaction conditions to minimize the formation of di-alkylated byproducts.[2]
Mechanistic Considerations and Rationale
Method A: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding in two main steps: the formation of an imine intermediate followed by its immediate reduction.[4] This process is highly selective for primary (and secondary) amines and does not affect the tertiary piperidine nitrogen.
-
Imine Formation: The primary amine attacks the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic catalysis).
-
In Situ Reduction: A mild reducing agent, selective for the imine C=N bond over the carbonyl C=O bond, is used to reduce the imine to the desired secondary amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this step, as it is mild, moisture-tolerant, and highly effective at reducing imines in the presence of aldehydes.[5]
Method B: Direct Alkylation with Alkyl Halides
This method relies on the nucleophilic character of the primary amine to displace a halide from an alkyl halide in an Sₙ2 reaction.[6] The key to success is controlling the stoichiometry to prevent the newly formed, and often more nucleophilic, secondary amine from reacting again with the alkyl halide.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the amine and base while facilitating the Sₙ2 mechanism.[7]
Detailed Experimental Protocols
General Workflow Overview
The following diagram outlines the typical laboratory workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation via Reductive Amination
This protocol is adapted for the reaction of this compound with a generic aldehyde.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| This compound | 142.25 | 1.0 eq |
| Aldehyde (R-CHO) | Variable | 1.1 eq |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 eq |
| Dichloromethane (DCM) or Dichloroethane (DCE) | - | ~0.1 M |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Procedure
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE (to achieve a concentration of ~0.1 M).[5]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.[7]
-
Reaction Completion: Continue stirring the reaction at room temperature for 4-16 hours, or until the starting amine is consumed as indicated by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol is adapted for the reaction with a generic primary alkyl bromide.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| This compound | 142.25 | 1.0 eq |
| Alkyl Bromide (R-Br) | Variable | 1.05 eq |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 2.0 eq |
| N,N-Dimethylformamide (DMF) or Acetonitrile | - | ~0.2 M |
| Ethyl Acetate (EtOAc) | - | - |
| Water | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Procedure
-
Reactant Preparation: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).[7]
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask (to achieve a concentration of ~0.2 M).
-
Addition of Alkyl Halide: Stir the suspension vigorously and add the alkyl bromide (1.05 eq) dropwise at room temperature. Using a slight excess of the amine can also help minimize di-alkylation.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any di-alkylated byproduct.[5]
-
Work-up: Upon completion, filter off the inorganic salts and rinse the filter cake with EtOAc. Dilute the filtrate with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash thoroughly with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; sterically hindered alkylating agent; poor quality reagents. | Increase reaction time or temperature (for direct alkylation). Confirm reagent purity. For bulky groups, reductive amination is often superior. |
| Di-alkylation | (Direct Alkylation Method) Stoichiometry imbalance; secondary amine is too reactive. | Use the amine as the limiting reagent (1.0 eq) and the alkyl halide in slight excess (1.05-1.1 eq). Add the halide slowly at 0 °C.[5] Alternatively, use reductive amination. |
| Quaternization | (Direct Alkylation Method) Reaction temperature is too high, or reaction time is too long. | Monitor the reaction closely and stop once the primary amine is consumed. Avoid excessive heating. |
| Purification Issues | Product is very polar and water-soluble; co-elution with byproducts. | The product may be purified as a salt.[8] Use a modified silica gel (e.g., amino-propylated) or reverse-phase chromatography. A basic modifier (e.g., triethylamine) in the eluent can improve peak shape. |
Conclusion
The selective N-alkylation of this compound can be successfully achieved using either reductive amination or controlled direct alkylation. Reductive amination offers superior selectivity for mono-alkylation and is generally the more robust method for library synthesis. Direct alkylation provides a viable alternative, particularly with reactive alkyl halides, provided that reaction conditions are carefully managed to prevent side reactions. The protocols and insights provided in this document serve as a comprehensive guide for researchers to synthesize novel amine derivatives critical for advancing drug discovery projects.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for Amide Coupling with 2-(2-Methylpiperidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and finding widespread application in the synthesis of small molecule therapeutics.[1][] The formation of an amide bond typically involves the condensation of a carboxylic acid and an amine. However, the direct reaction is often inefficient due to the formation of a non-reactive carboxylate-ammonium salt.[3][4] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][3][4]
This guide focuses on the use of 2-(2-Methylpiperidin-1-yl)ethanamine, a primary amine with a sterically hindered secondary amine within its structure. This structural feature necessitates careful consideration of coupling conditions to achieve high yields and purity.
Understanding the Reagents: A Comparative Overview
The choice of coupling reagent is critical for a successful amide formation and is often dictated by the specific substrates, desired reaction conditions, and cost. Below is a comparative overview of commonly employed coupling reagents.
| Coupling Reagent | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides (EDC, DCC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5] | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying purification.[6] | Can lead to racemization of chiral carboxylic acids. Formation of a stable N-acylurea byproduct can be a significant side reaction.[5][7] |
| Uronium/Aminium Salts (HATU, HBTU) | Form an active ester with the carboxylic acid, often in the presence of a non-nucleophilic base.[8] | High coupling efficiency, fast reaction times, and reduced racemization compared to carbodiimides.[8][9] | Higher cost. Can react with the unprotected N-terminus in peptide synthesis if used in excess.[6][9] |
| Phosphonium Salts (PyBOP) | Similar to uronium salts, they generate active esters that readily react with amines. | Effective for sterically hindered amino acids and can minimize side reactions. | Can be more expensive than carbodiimides. |
Additives for Enhanced Performance:
To mitigate side reactions and improve the efficiency of carbodiimide-mediated couplings, additives are frequently employed.[8]
-
1-Hydroxybenzotriazole (HOBt): Reacts with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[6][8][9]
-
N-Hydroxysuccinimide (NHS): Functions similarly to HOBt, forming a stable active ester.[8]
The Mechanism of Amide Bond Formation
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions.
Carbodiimide-Mediated Coupling
The mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack from the amine.
References
- 1. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 2-(2-Methylpiperidin-1-yl)ethanamine for Accelerated Drug Discovery via Parallel Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy for rapidly generating libraries of discrete compounds, enabling robust structure-activity relationship (SAR) studies. The selection of building blocks is critical to the success of these campaigns, as they dictate the structural diversity and novelty of the resulting library. This guide details the application of 2-(2-Methylpiperidin-1-yl)ethanamine, a versatile bifunctional building block, in parallel synthesis workflows. Its unique structure, featuring a reactive primary amine and a sterically hindered 2-methylpiperidine moiety, provides an avenue to novel chemical entities with desirable pharmacological properties. We present detailed, field-proven protocols for its use in key library-generating reactions, including reductive amination, amide coupling, and urea/thiourea formation, alongside strategies for workflow optimization, purification, and characterization.
Introduction: The Strategic Value of this compound
This compound (CAS No: 768-08-1) is a diamine building block with distinct structural features that make it highly valuable for diversity-oriented synthesis.[1][2]
-
Primary Amine Handle: The terminal primary amine serves as a versatile nucleophile, readily participating in a wide array of robust chemical transformations commonly employed in library synthesis.
-
Sterically Influential Piperidine: The 2-methylpiperidine ring introduces a defined three-dimensional architecture. Saturated cyclic amines are prominent motifs in many medicinal compounds and natural products.[3][4] The methyl group at the C2 position creates steric hindrance, which can influence the molecule's conformational preference and metabolic stability, potentially reducing susceptibility to enzymatic degradation. This pre-organized, somewhat rigid structure is a privileged scaffold in CNS drug discovery.[5]
The combination of these features allows chemists to systematically introduce a specific, drug-like scaffold while diversifying the molecule at the primary amine, making it an ideal reagent for generating focused libraries aimed at exploring and optimizing lead compounds.
Core Applications in Parallel Synthesis
The utility of this compound is best demonstrated through its application in high-throughput, solution-phase parallel synthesis.[6] We will focus on three foundational reaction classes that are workhorses in medicinal chemistry.
Reductive Amination: Forging C-N Bonds
Reductive amination is a robust and widely used method for forming secondary and tertiary amines by reacting an amine with a carbonyl compound via an intermediate imine.[7] When using this compound, the primary amine reacts with a diverse set of aldehydes or ketones.
Causality Behind the Protocol: The direct, one-pot reaction is favored in parallel synthesis for its operational simplicity.[8] The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is particularly effective as it is mild, tolerant of weakly acidic conditions that favor imine formation, and reduces imines much faster than ketones or aldehydes, minimizing side reactions. The steric hindrance near the tertiary amine of the piperidine ring does not significantly impede the reactivity of the distal primary amine, though reaction times may need to be optimized compared to simpler primary amines.
Protocol 2.1: Parallel Reductive Amination
-
Objective: To synthesize a library of N-substituted derivatives of this compound.
-
Materials:
-
This compound
-
Library of diverse aldehydes or ketones (R-CHO / R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH), glacial
-
96-well reaction block with sealing mat
-
-
Procedure:
-
To each well of the 96-well block, add 1.0 mL of a 0.2 M solution of this compound in DCE (0.2 mmol).
-
Add the corresponding aldehyde or ketone (0.2 mmol, 1.0 eq) to each well. Use a liquid handler for efficiency if available.
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and allow it to shake at room temperature for 1 hour.
-
Unseal the block and add sodium triacetoxyborohydride (64 mg, 0.3 mmol, 1.5 eq) to each well. Caution: Addition may cause slight effervescence.
-
Reseal the block and shake at room temperature for 16-24 hours.
-
Reaction Monitoring: After the reaction time, take a 5 µL aliquot from a few representative wells, quench with 100 µL of methanol, and analyze by LC-MS to confirm the consumption of starting material and formation of the desired product.
-
Work-up: Quench each reaction by adding 1.0 mL of saturated aqueous sodium bicarbonate solution. Shake for 10 minutes.
-
Extract the organic layer using a liquid-liquid extraction manifold or by manual pipetting. The product will be in the DCE layer.
-
The crude product solutions can be directly submitted for purification.
-
Amide Coupling: Building the Amide Backbone
The amide bond is one of the most common functional groups in pharmaceuticals.[9] Coupling the primary amine of our building block with a library of carboxylic acids is a fundamental strategy for library generation.
Causality Behind the Protocol: Direct reaction between a carboxylic acid and an amine is generally inefficient.[10] Therefore, a coupling reagent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice for parallel synthesis due to its high reactivity, rapid reaction times, and low incidence of racemization with chiral acids.[11] It is particularly effective for coupling with amines that might be considered sterically hindered or less nucleophilic.[12] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing in the coupling.
Protocol 2.2: Parallel Amide Coupling using HATU
-
Objective: To synthesize a library of amide derivatives from this compound.
-
Materials:
-
This compound
-
Library of diverse carboxylic acids (R-COOH)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
-
Procedure:
-
To each well, add a 0.2 M solution of a unique carboxylic acid in DMF (0.5 mL, 0.1 mmol, 1.0 eq).
-
To each well, add a 0.2 M solution of HATU in DMF (0.5 mL, 0.1 mmol, 1.0 eq).
-
Add DIPEA (52 µL, 0.3 mmol, 3.0 eq) to each well.
-
Seal the block and shake at room temperature for 15 minutes to pre-activate the carboxylic acids.
-
Add a 0.2 M solution of this compound in DMF (0.55 mL, 0.11 mmol, 1.1 eq) to each well.
-
Reseal the block and shake at room temperature for 4-8 hours.
-
Reaction Monitoring: Monitor reaction completion by LC-MS as described in Protocol 2.1.
-
Work-up: Dilute each well with 1.0 mL of ethyl acetate. Wash sequentially with 1.0 mL of 5% aqueous LiCl solution (to remove DMF), 1.0 mL of saturated aqueous sodium bicarbonate, and 1.0 mL of brine.
-
Isolate the organic layer for concentration and purification.
-
Urea and Thiourea Formation
Ureas and thioureas are important pharmacophores known for their hydrogen bonding capabilities, making them valuable in drug design.[13][14] They can be readily synthesized in a parallel format by reacting the primary amine with a library of isocyanates or isothiocyanates.
Causality Behind the Protocol: This reaction is highly efficient and typically requires no catalyst, proceeding cleanly at room temperature.[15] The high electrophilicity of the isocyanate/isothiocyanate carbon atom leads to rapid reaction with the nucleophilic primary amine. The reaction is often quantitative and requires minimal purification, making it ideal for high-throughput synthesis.
Protocol 2.3: Parallel Urea/Thiourea Synthesis
-
Objective: To synthesize a library of urea or thiourea derivatives.
-
Materials:
-
This compound
-
Library of diverse isocyanates (R-NCO) or isothiocyanates (R-NCS)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
-
Procedure:
-
To each well, add 1.0 mL of a 0.1 M solution of this compound in DCM (0.1 mmol, 1.0 eq).
-
To each well, add 1.0 mL of a 0.1 M solution of the corresponding isocyanate or isothiocyanate in DCM (0.1 mmol, 1.0 eq).
-
Seal the reaction block and shake at room temperature for 2-4 hours.
-
Reaction Monitoring: The reaction is typically complete within this timeframe. Check for consumption of the amine by LC-MS.
-
Work-up: In many cases, the product is pure enough after solvent evaporation. If necessary, a simple filtration through a silica plug or a scavenger resin (to remove excess isocyanate) can be employed.
-
Library Synthesis Workflow: From Reaction to Analysis
A successful parallel synthesis campaign requires a streamlined and automated workflow. The use of mass-directed purification is essential for handling the large number of compounds generated.[16][17][18]
Caption: General workflow for parallel library synthesis.
Data Presentation: Comparative Summary of Protocols
| Parameter | Reductive Amination | Amide Coupling (HATU) | Urea/Thiourea Formation |
| Electrophile | Aldehyde / Ketone | Carboxylic Acid | Isocyanate / Isothiocyanate |
| Key Reagents | STAB, AcOH | HATU, DIPEA | None |
| Solvent | DCE, THF | DMF | DCM, THF |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Time | 16-24 hours | 4-8 hours | 2-4 hours |
| Work-up | Aqueous wash | Aqueous wash, LLE | Solvent evaporation |
| Complexity | Moderate | Moderate | Low |
Characterization and Purification Strategies
The characterization of compound libraries requires high-throughput analytical techniques.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for both reaction monitoring and final purity assessment.[20] It provides rapid confirmation of the expected molecular weight and an estimation of purity based on UV chromatogram peak area.
-
Nuclear Magnetic Resonance (NMR): While not feasible for every compound in a large library, NMR analysis of a representative subset of compounds is crucial for unambiguous structure confirmation.[19]
-
Preparative HPLC: High-performance liquid chromatography is the standard method for purifying parallel synthesis libraries.[17] Mass-directed fractionation allows for the specific collection of the target compound, even if it is not the major component in the crude reaction mixture.[16]
Caption: Post-synthesis analysis and purification workflow.
Troubleshooting and Optimization
While the protocols provided are robust, challenges can arise, often due to the specific properties of the coupling partners used with this compound.
Caption: Troubleshooting guide for common synthesis issues.
Conclusion
This compound is a powerful and versatile building block for parallel synthesis. Its bifunctional nature allows for easy incorporation into libraries via multiple robust reaction types, while its inherent structural complexity provides a direct route to novel, three-dimensional chemical matter. By leveraging the optimized protocols and workflows presented in this guide, researchers in drug discovery can efficiently generate high-quality compound libraries, accelerating the path from hit identification to lead optimization.
References
- 1. This compound | 768-08-1 [chemicalbook.com]
- 2. 2-(2-Methylpiperidin-1-yl)ethan-1-amine | C8H18N2 | CID 3149263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic amine synthesis [organic-chemistry.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. youtube.com [youtube.com]
- 18. tarosdiscovery.com [tarosdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vitro Assay Development for Compounds Containing 2-(2-Methylpiperidin-1-yl)ethanamine
Abstract
The 2-(2-methylpiperidin-1-yl)ethanamine moiety is a privileged scaffold found in a multitude of pharmacologically active agents, attributable to its advantageous physicochemical properties that can enhance target binding and improve pharmacokinetic profiles.[1] Its presence in compounds targeting diverse biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, necessitates the development of robust and specific in vitro assays.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating detailed application notes and protocols for the in vitro characterization of compounds containing this important chemical scaffold. We delve into the causality behind experimental choices, provide step-by-step protocols for key biochemical and cell-based assays, and offer guidance on data analysis and troubleshooting, with a particular focus on mitigating potential assay interference associated with this chemotype.
Introduction: The Piperidine Scaffold and Assay Development Strategy
The piperidine ring is one ofthe most ubiquitous N-heterocycles in medicinal chemistry, forming the core of numerous approved drugs.[5] Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions within target binding pockets, making it a highly valuable component in drug design.[1] The this compound substructure, specifically, presents a unique combination of a chiral center and an ethylamine side chain, offering precise stereochemical and electrostatic interactions.
Given the broad target landscape of piperidine-containing compounds, a flexible and target-aware assay development strategy is paramount. A hierarchical approach is recommended, beginning with high-throughput biochemical or simplified cell-based assays for initial hit identification, followed by more complex, physiologically relevant cell-based assays for lead characterization. This guide provides protocols for four widely applicable assay formats: two biochemical (Fluorescence Polarization and TR-FRET) and two cell-based (GPCR-mediated calcium flux and ion channel membrane potential).
Pre-Assay Considerations: Foundational Checks for Success
Before embarking on assay development, a thorough characterization of the test compound is essential to ensure data integrity and avoid costly downstream failures.
-
Compound Quality Control:
-
Purity: Verify compound purity (typically ≥95%) using LC-MS and NMR. Impurities can lead to off-target effects or assay artifacts.
-
Solubility: Determine the compound's solubility in the primary assay buffer. Compounds crashing out of solution are a common source of false negatives and positives. The use of DMSO as a co-solvent is standard, but its final concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
-
Assay Interference Potential:
-
PAINS (Pan-Assay Interference Compounds): Certain chemical motifs are known to interfere with assay readouts through non-specific mechanisms like aggregation, reactivity, or fluorescence quenching.[6] While the this compound scaffold is not a canonical PAIN, researchers should be vigilant. Computational filtering and literature searches for related structures can provide early warnings.[6][7]
-
Compound Properties: Intrinsic fluorescence or color of a compound can interfere with optical assays. A pre-scan of the compound across the assay's excitation and emission wavelengths is a crucial control step.[8]
-
Experimental Workflow Overview
A logical workflow is critical for efficient assay development. The process begins with assay design and optimization, proceeds to validation with control compounds, and culminates in the screening of test compounds.
Caption: General workflow for in vitro assay development.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
Application: To determine the binding affinity (as IC50) of a test compound that competes with a fluorescently labeled ligand (tracer) for a target protein.
Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows dramatically, increasing the light polarization. A test compound that displaces the tracer will cause a decrease in polarization.[9][10]
Methodology:
-
Materials:
-
Target Protein (e.g., Kinase, Receptor)
-
Fluorescent Tracer (specific for the target)
-
FP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test Compound (serially diluted)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader with polarization filters
-
-
Step-by-Step Protocol:
-
Tracer and Protein Optimization (Checkerboard Titration):
-
Prepare serial dilutions of the target protein and the fluorescent tracer in FP Assay Buffer.
-
Add them to the plate to test a matrix of concentrations.
-
The optimal concentrations will be the lowest protein concentration that gives a robust signal window (at least 100 mP shift) and a tracer concentration at or below its Kd value.[11]
-
-
Competition Assay Setup:
-
Add 5 µL of FP Assay Buffer to all wells.
-
Add 50 nL of test compound from a dose-response plate (or DMSO for controls).
-
Add 5 µL of target protein (at 2x the optimized concentration) to all wells except "Tracer Only" controls.
-
Incubate for 15-30 minutes at room temperature to allow compound-protein interaction.[10]
-
Add 10 µL of fluorescent tracer (at 2x the optimized concentration) to all wells to initiate the competition.
-
-
Incubation and Measurement:
-
Incubate the plate for the required time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure fluorescence polarization on a plate reader. The instrument measures the intensity of light emitted parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.[10]
-
-
Data Analysis:
-
The instrument software calculates FP in millipolarization (mP) units: FP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the G-factor.
-
Normalize the data using "No Protein" (0% inhibition) and "No Competitor" (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
| Control Well | Compound | Protein | Tracer | Purpose |
| Total Binding | DMSO | Yes | Yes | Defines the top of the assay window (0% inhibition). |
| Tracer Only | DMSO | No | Yes | Defines the bottom of the assay window (100% inhibition). |
| Buffer Blank | DMSO | No | No | Background fluorescence subtraction. |
Table 1: Control setup for an FP competitive binding assay.
Protocol 2: Time-Resolved FRET (TR-FRET) Assay
Application: To screen for inhibitors of a protein-protein interaction (PPI) or to measure ligand-receptor binding in a competitive format.
Principle: TR-FRET is an advanced form of Förster Resonance Energy Transfer. It uses a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor fluorophore. When the donor and a suitable acceptor fluorophore are brought into proximity (1-10 nm) by a biological interaction, excitation of the donor results in energy transfer to the acceptor. The long-lifetime emission of the acceptor is then measured after a time delay, which significantly reduces background fluorescence from scattered light and autofluorescent compounds.[12][13]
Methodology:
-
Materials:
-
Protein A tagged with a lanthanide donor (e.g., Tb-anti-His antibody if Protein A is His-tagged).
-
Protein B tagged with a suitable acceptor (e.g., d2, or a fluorescently labeled binding partner).
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA).
-
Test Compound (serially diluted).
-
384-well, low-volume, white microplates.
-
TR-FRET capable plate reader.
-
-
Step-by-Step Protocol:
-
Reagent Titration: As with FP, perform a checkerboard titration of both protein partners to find the optimal concentrations that yield the best signal-to-background ratio.
-
Inhibitor Screening Assay:
-
Dispense 50 nL of test compounds or DMSO into the wells.
-
Add 10 µL of a solution containing both Protein A-Donor and Protein B-Acceptor (each at 2x final concentration) to all wells.
-
Mix gently and incubate for the desired time (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Measurement:
-
Read the plate using a TR-FRET protocol. This involves excitation (e.g., at 340 nm) followed by a time delay (e.g., 60 µs) and then dual-emission reading at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).[13]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data using positive (DMSO, no inhibition) and negative (no protein B, 100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit to a four-parameter logistic model to derive the IC50.
-
-
Protocol 3: Cell-Based Calcium Flux Assay for GPCRs
Application: To measure the activation or inhibition of Gq-coupled GPCRs by monitoring changes in intracellular calcium concentration.
Principle: Gq-coupled GPCRs, upon activation, stimulate phospholipase C, which leads to the generation of inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected by calcium-sensitive fluorescent dyes.[14][15]
Caption: Canonical Gq-coupled GPCR signaling pathway.
Methodology:
-
Materials:
-
Host cells expressing the target GPCR (e.g., HEK293 or CHO).[16]
-
Cell culture medium and supplements.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with a suitable solvent (DMSO) and probenecid solution.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
384-well, black-wall, clear-bottom cell culture plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed the cells into the microplates at an optimized density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare the dye-loading solution containing Fluo-4 AM and probenecid (probenecid inhibits anion exchange transporters, preventing dye leakage).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells gently with Assay Buffer to remove excess dye. Leave a small volume of buffer in the wells.
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will take a baseline fluorescence reading for several seconds.
-
It will then automatically add the test compound (for agonist mode) or a known agonist (for antagonist mode, after a pre-incubation with the test compound).
-
Continue to record fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
For agonist screening, plot the response versus the logarithm of compound concentration to determine the EC50.
-
For antagonist screening, plot the response to a fixed concentration of agonist versus the logarithm of antagonist concentration to determine the IC50.
-
-
Protocol 4: Cell-Based Membrane Potential Assay for Ion Channels
Application: To identify modulators (activators or inhibitors) of ion channels by measuring changes in cell membrane potential.
Principle: Ion channels control the flow of ions across the cell membrane, establishing the cell's resting membrane potential. Opening or closing these channels causes a change in potential (depolarization or hyperpolarization). This change can be measured using voltage-sensitive fluorescent dyes (e.g., FRET-based dyes), where a change in membrane potential alters the FRET efficiency between two fluorophores embedded in the membrane, leading to a ratiometric change in fluorescence.[17][18]
Methodology:
-
Materials:
-
Host cells stably expressing the ion channel of interest.[18]
-
Membrane potential dye kit (containing the fluorescent dye and any required enhancers or quenchers).
-
Assay Buffer and Stimulus Buffer (e.g., Assay Buffer with a high concentration of K+ to induce depolarization).
-
Test Compound (serially diluted).
-
384-well, black-wall, clear-bottom cell culture plates.
-
Fluorescence plate reader capable of kinetic reads.
-
-
Step-by-Step Protocol:
-
Cell Plating: Plate cells in microplates and grow overnight as described for the GPCR assay.
-
Dye Loading: Prepare and add the membrane potential dye solution to the cells according to the manufacturer's protocol. Incubate for 30-60 minutes at 37°C.
-
Compound Pre-incubation (for Inhibitor Screening): Add test compounds to the dye-loaded cells and incubate for a specified period (e.g., 15-30 minutes).
-
Measurement:
-
Place the plate in the reader and establish a baseline fluorescence reading.
-
Add the stimulus buffer (for inhibitor screening) or the test compound (for activator screening).
-
Immediately measure the kinetic fluorescence response over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (e.g., Emission1 / Emission2) before and after stimulation.
-
Normalize the data to positive (known activator/inhibitor) and negative (vehicle) controls.
-
Determine EC50 (for activators) or IC50 (for inhibitors) by plotting the normalized response against the log of compound concentration.
-
-
Assay Validation and Data Analysis
A robust assay is reproducible and has a large enough signal window to confidently identify hits. Key validation parameters include:
-
Signal-to-Background (S/B): S/B = Mean(Signal_max) / Mean(Signal_min)
-
Signal-to-Noise (S/N): S/N = (Mean(Signal) - Mean(Noise)) / SD(Noise)
-
Z'-Factor: A measure of assay quality. Z' = 1 - [ (3SD_max + 3SD_min) / |Mean_max - Mean_min| ]. An assay with a Z' > 0.5 is considered excellent for HTS.
Troubleshooting and Interference Mitigation
Unexpected results are common. A logical approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting assay results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability (Low Z') | Pipetting errors; Incomplete mixing; Cell health/plating inconsistency; Reagent instability. | Use calibrated pipettes; Ensure proper mixing steps; Optimize cell seeding density; Prepare fresh reagents. |
| No/Low Signal Window | Inactive enzyme/protein; Incorrect buffer conditions; Degraded tracer/substrate; Incorrect instrument settings. | Verify protein activity with a known standard; Optimize buffer pH, salt, and additives; Use fresh, light-protected reagents; Check reader gain and filter settings. |
| Apparent "Hit" is False Positive | Compound is an aggregator; Compound is fluorescent/colored; Compound is reactive (e.g., thiol-reactive); Compound inhibits reporter enzyme. | Add non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates; Run compound in buffer alone to check for intrinsic signal[8]; Perform assay in the presence of a reducing agent like DTT[7]; Use an orthogonal assay with a different detection method. |
Table 2: Common Assay Problems and Solutions.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. poly-dtech.com [poly-dtech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. maxcyte.com [maxcyte.com]
- 17. Assay technologies for screening ion channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Exploring 2-(2-Methylpiperidin-1-yl)ethanamine in CNS Drug Discovery
Introduction: The Rationale for Investigating 2-(2-Methylpiperidin-1-yl)ethanamine
The landscape of Central Nervous System (CNS) drug discovery is in constant need of novel chemical scaffolds that can modulate neuronal signaling with improved efficacy and safety. The piperidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved CNS drugs.[1][2][3] Its conformational rigidity and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a wide array of CNS receptors and transporters.[2][3]
The compound this compound presents an intriguing, yet underexplored, structural motif. It combines the piperidine core with a flexible ethylamine sidechain, a feature common in ligands for monoamine transporters and G-protein coupled receptors (GPCRs). The presence of a primary amine and a tertiary amine introduces distinct physicochemical properties and potential interaction points with biological targets. This document provides a comprehensive, tiered framework for the systematic evaluation of this compound, guiding researchers from initial synthesis to robust in vivo characterization. Our approach is designed to be a self-validating cascade, where data from each stage informs the go/no-go decisions for subsequent, more resource-intensive experiments.
Part 1: Synthesis and Analytical Characterization
The first pillar of any discovery program is the reliable synthesis of the molecule of interest with high purity. A plausible and efficient method for synthesizing this compound is via a reductive amination reaction.
Protocol 1: Synthesis via Reductive Amination
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. This two-step, one-pot procedure first involves the formation of an intermediate imine or enamine from 2-methylpiperidine and 2-aminoacetaldehyde, followed by its immediate reduction to the desired amine. This approach is often high-yielding and avoids the harsh conditions or toxic reagents of some alternative alkylation strategies.[4]
Materials:
-
2-Methylpiperidine
-
2-Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
1N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Acetal Deprotection: In a round-bottom flask, dissolve 2-aminoacetaldehyde dimethyl acetal (1.0 eq) in a 1:1 mixture of 1N HCl and acetone. Stir at room temperature for 2 hours to generate the free aldehyde. Monitor by TLC or LC-MS.
-
Imine Formation & Reduction:
-
To the reaction mixture, add dichloroethane (DCE).
-
Add 2-methylpiperidine (1.1 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. (Note: STAB is a milder and more selective reducing agent than sodium borohydride, making it ideal for reductive aminations).
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide to yield the final product.
-
Analytical Characterization: The identity and purity of the synthesized this compound must be rigorously confirmed before biological testing.
-
LC-MS: To confirm molecular weight and assess purity (>95%).
-
¹H and ¹³C NMR: To confirm the chemical structure and rule out isomeric impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Part 2: A Tiered Approach to In Vitro Pharmacological Profiling
A logical, tiered screening cascade is essential for efficiently identifying the biological targets and potential liabilities of a new chemical entity.
Workflow for In Vitro Profiling
Caption: Tiered in vitro workflow for CNS compound characterization.
Tier 1: Broad Target Screening
Causality: Before committing to specific hypotheses, it is crucial to survey a wide range of potential targets. This unbiased approach can uncover unexpected activities and provide a broad fingerprint of the compound's selectivity. Services like the NIMH Psychoactive Drug Screening Program (PDSP) offer a cost-effective way to screen against hundreds of CNS-relevant targets.[5][6][7][8][9]
Protocol 2: Primary Screening with NIMH PDSP
-
Request Submission: Prepare and submit a request for screening through the PDSP online portal, providing the structure and purity data for this compound.[6]
-
Assay Execution: The PDSP will perform radioligand binding assays at a single concentration (typically 10 µM) against their extensive panel of CNS GPCRs, transporters, and ion channels.[5][8]
-
Data Analysis: Receive a report detailing the percent inhibition at each target. "Hits" are typically defined as targets showing >50% inhibition. This data provides the first map of the compound's potential biological activity.[7]
Tier 2: Hit Confirmation and Functional Characterization
Causality: A single-point screening result is not definitive. It is mandatory to confirm any "hits" with full dose-response curves to determine affinity (Ki) and to perform a functional assay to understand whether the compound acts as an agonist, antagonist, or allosteric modulator.
Let's hypothesize that the Tier 1 screen identifies a significant interaction with the Serotonin 5-HT2A receptor , a Gq-coupled GPCR implicated in various psychiatric conditions.
Protocol 3: 5-HT2A Radioligand Binding Assay (Ki Determination)
-
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a potent 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In each well of a 96-well plate, add assay buffer, cell membranes, [³H]ketanserin (at a concentration near its Kd), and either vehicle, non-specific control, or the test compound.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the plate contents through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and plot the percent inhibition against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 4: 5-HT2A Functional Assay (Calcium Mobilization)
-
Causality: Since the 5-HT2A receptor is Gq-coupled, agonist activation leads to the release of intracellular calcium stores.[10][11] This change can be measured using calcium-sensitive fluorescent dyes, providing a direct readout of receptor function.[12][13][14]
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control agonist (e.g., Serotonin).
-
Positive control antagonist (e.g., Ketanserin).
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and grow to 90-100% confluency.[12]
-
Dye Loading: Aspirate the growth medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 30-60 minutes at 37°C.[12]
-
Assay:
-
Agonist Mode: Add varying concentrations of this compound to the wells and measure the fluorescence intensity over time. A rapid increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then add a fixed concentration of serotonin (at its EC80) and measure the fluorescence response. A reduction in the serotonin-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound. For agonist mode, determine the EC50 (potency) and Emax (efficacy). For antagonist mode, determine the IC50.
-
Tier 3: Early Safety and Druggability Assessment
Causality: Early assessment of potential liabilities is critical to avoid costly late-stage failures. Cardiotoxicity (via hERG inhibition) and poor blood-brain barrier (BBB) penetration are two of the most significant hurdles for CNS drugs.
Protocol 5: hERG Inhibition Thallium Flux Assay
-
Objective: To assess the potential for the compound to inhibit the hERG potassium channel, a primary indicator of cardiotoxicity risk.[15][16]
-
Rationale: This is a cell-based functional assay that uses thallium ions as a surrogate for potassium.[17] Inhibition of the hERG channel by a compound reduces the influx of thallium, leading to a decreased fluorescence signal.[17]
-
Procedure:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Load cells with a thallium-sensitive fluorescent dye.[17]
-
Pre-incubate cells with various concentrations of this compound.
-
Stimulate channel opening and add a thallium-containing buffer.
-
Measure the fluorescence change on a kinetic plate reader.
-
Calculate the IC50 value. An IC50 < 10 µM is often considered a potential concern.
-
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To predict the passive permeability of the compound across the blood-brain barrier.[18][19][20]
-
Rationale: The PAMPA model is a cell-free, high-throughput assay that uses a lipid-infused artificial membrane to mimic the BBB.[18][19] It provides a rapid and cost-effective prediction of CNS penetration before moving to more complex models.[21]
-
Procedure:
-
A 96-well filter plate is coated with a brain lipid solution (e.g., porcine brain lipid extract in dodecane).
-
This filter plate (the acceptor) is placed on top of a 96-well donor plate containing the test compound dissolved in a buffer at pH 7.4. The acceptor wells contain a matching buffer.
-
The "sandwich" is incubated for several hours (e.g., 4-18 hours).
-
After incubation, the concentration of the compound is measured in both the donor and acceptor wells by LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated.
-
Data Summary and Interpretation
All quantitative data should be summarized for clear decision-making.
| Assay | Parameter | Hypothetical Result for this compound | Interpretation |
| Primary Screen (PDSP) | % Inhibition | 85% @ 10 µM for 5-HT2A; <20% for all other targets | Potent and selective "hit" at the 5-HT2A receptor. |
| 5-HT2A Binding | Ki | 150 nM | Moderate to high affinity for the target. |
| 5-HT2A Functional | Mode / IC50 | Antagonist / 350 nM | Confirmed as a functional antagonist at the 5-HT2A receptor. |
| hERG Inhibition | IC50 | > 30 µM | Low risk of hERG-related cardiotoxicity. |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 6.5 | Predicted to be CNS penetrant (Typical cutoff: Pe > 4.0). |
| Cytotoxicity (HepG2) | CC50 | > 50 µM | Low potential for general cytotoxicity. |
Part 3: In Vivo Evaluation of CNS Effects
Causality: In vitro activity does not always translate to in vivo efficacy. It is essential to confirm that the compound can reach its target in the brain at sufficient concentrations and engage the target to produce a measurable physiological or behavioral effect.
Protocol 7: Rodent Pharmacokinetics (PK)
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living system, and critically, to measure the brain-to-plasma concentration ratio.
-
Procedure:
-
Administer the compound to male Sprague-Dawley rats via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
At the final time point, collect the brain tissue.
-
Analyze plasma and brain homogenate concentrations using LC-MS/MS.
-
Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), oral bioavailability (%F), and brain/plasma ratio. A brain/plasma ratio > 1 is highly desirable for a CNS drug.
-
Protocol 8: Target Engagement & Behavioral Assay (Forced Swim Test)
-
Objective: To determine if the compound demonstrates antidepressant-like activity in a validated animal model, consistent with the known effects of some 5-HT2A antagonists.
-
Rationale: The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[22][23][24][25] Antidepressants typically reduce the time an animal spends immobile, which is interpreted as a decrease in "behavioral despair."[22][25]
-
Procedure:
-
Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes.[22]
-
Dosing: Administer vehicle, a positive control (e.g., Fluoxetine, 20 mg/kg, IP), or this compound (e.g., 3, 10, 30 mg/kg, IP) 30-60 minutes prior to the test.
-
Test: Gently place each mouse into a transparent cylinder filled with water (24-25°C) from which it cannot escape.[22][26]
-
Recording: Record the session for 6 minutes. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test.[26]
-
Post-Test Care: After the test, remove the mice, dry them gently, and place them in a clean, heated cage for recovery.[22]
-
Data Analysis: Compare the immobility time between treatment groups using a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
-
Part 4: Data Integration and Future Directions
The successful completion of this discovery cascade provides a comprehensive data package. If this compound demonstrates a favorable PK profile (e.g., good oral bioavailability and CNS penetration) and shows efficacy in a relevant behavioral model, the next steps would involve:
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADME properties.
-
Expanded Behavioral Profiling: Testing in other models relevant to 5-HT2A antagonism (e.g., tests for anxiolytic or antipsychotic-like effects).
-
Off-Target and Safety Pharmacology: A broader assessment of safety, including cardiovascular and respiratory function studies.
This structured, evidence-based approach ensures that research efforts are focused and that decisions are driven by robust, reproducible data, ultimately increasing the probability of success in the challenging field of CNS drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 6. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 9. Psychoactive Drug Screening (PDSP) [grantome.com]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. paralab.es [paralab.es]
- 21. bioassaysys.com [bioassaysys.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing side reactions in the synthesis of 2-(2-Methylpiperidin-1-yl)ethanamine analogues
Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for the synthesis of 2-(2-methylpiperidin-1-yl)ethanamine and its analogues. These scaffolds are crucial building blocks in medicinal chemistry and drug development, frequently appearing in neurologically active compounds and other therapeutic agents. However, their synthesis is often complicated by the steric hindrance imposed by the 2-methyl group and the nucleophilic nature of the piperidine nitrogen, leading to a variety of potential side reactions.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and minimize impurity formation.
Common Synthetic Pathways
Two primary strategies dominate the synthesis of this scaffold: Reductive Amination and Direct N-Alkylation . The choice between them depends on the availability of starting materials, desired scale, and the specific functionalities of the analogue being synthesized.
At a Glance: Choosing Your Synthetic Route
- Reductive Amination: Generally offers higher selectivity and milder reaction conditions, avoiding the over-alkylation issues common to direct alkylation. It is often the preferred method when starting materials (2-methylpiperidine and a suitable carbonyl compound) are readily available.[1][2]
- Direct N-Alkylation: A straightforward approach involving the reaction of 2-methylpiperidine with a 2-carbon electrophile (e.g., 2-chloroethylamine). This method can be faster but requires careful control to prevent the formation of byproducts like quaternary ammonium salts.[3][4]
Below is a general workflow diagram illustrating these two primary synthetic approaches.
Caption: High-level overview of the two main synthetic routes.
Troubleshooting Guide 1: Reductive Amination
Reductive amination involves the reaction of 2-methylpiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[5] This method is often favored for its high selectivity.
FAQ 1: My reaction is slow and gives a low yield, with significant unreacted 2-methylpiperidine and carbonyl starting material. What's going wrong?
Plausible Causes & Solutions:
-
Cause 1: Inefficient Iminium Ion Formation. The formation of the imine or iminium ion from the sterically hindered 2-methylpiperidine and the carbonyl compound is a reversible equilibrium.[5] Without proper conditions, this equilibrium may not favor the iminium intermediate, leading to a stalled reaction.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid. The acid protonates the hemiaminal intermediate, facilitating the loss of water to form the iminium ion, which is the species that gets reduced.[6] Be cautious, as a large excess of acid can protonate the starting amine, rendering it non-nucleophilic.
-
-
Cause 2: Incorrect Choice of Reducing Agent. Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the aldehyde/ketone starting material.[2] If the iminium ion formation is slow, the reducing agent will preferentially consume the carbonyl compound, leading to the formation of an alcohol byproduct and low yield of the desired amine.
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[1][2] Its reduced reactivity allows the iminium equilibrium to be established before reduction occurs. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at slightly acidic pH.[2]
-
-
Cause 3: Inappropriate Solvent. The reaction involves the formation of water as a byproduct. In some solvent systems, this can hinder the reaction.
-
Solution: Use a solvent that is compatible with the reducing agent and does not interfere with the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions involving NaBH(OAc)₃.[2] If water removal is critical, consider adding molecular sieves to the reaction mixture.
-
Optimized Protocol: Reductive Amination with NaBH(OAc)₃
-
To a stirred solution of 2-methylpiperidine (1.0 eq) and the desired carbonyl compound (e.g., a protected aminoacetaldehyde, 1.1 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.[6]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Direct N-Alkylation
This method involves the nucleophilic attack of the secondary amine of 2-methylpiperidine on an alkylating agent, such as a 2-haloethylamine derivative, in the presence of a base.[6]
FAQ 2: My reaction produces the desired product, but also a significant amount of a higher molecular weight byproduct. How can I prevent this?
Plausible Causes & Solutions:
-
Cause: Over-alkylation and Quaternary Salt Formation. The product, this compound, is itself a nucleophile. It can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[3][7] This is a common side reaction in the alkylation of amines and is often favored by high concentrations of the alkylating agent, strong bases, and elevated temperatures.[4][7]
-
Solution 1: Control Stoichiometry. Use an excess of 2-methylpiperidine relative to the alkylating agent. More importantly, add the alkylating agent slowly (e.g., via a syringe pump) to a solution of the piperidine and base.[4] This maintains a low concentration of the alkylating agent throughout the reaction, ensuring it is more likely to react with the more abundant starting piperidine than the product.
-
Solution 2: Judicious Choice of Base. A very strong base can deprotonate the product amine, increasing its nucleophilicity and promoting di-alkylation.
-
Use a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[4] These are sufficient to scavenge the acid byproduct (e.g., HCl) without excessively activating the product for a second alkylation.
-
-
Caption: Mechanism of undesired over-alkylation side reaction.
FAQ 3: The reaction is not going to completion, even after prolonged heating. What is limiting the conversion?
Plausible Causes & Solutions:
-
Cause 1: Steric Hindrance. The methyl group at the 2-position of the piperidine ring sterically hinders the nitrogen atom, slowing down the rate of nucleophilic substitution compared to un-substituted piperidine.[3]
-
Cause 2: Insufficient or Inappropriate Base. The reaction generates a hydrohalic acid (e.g., HCl). If the base is not strong enough or is not present in sufficient stoichiometric amounts (at least 1 equivalent), the acid will protonate the starting 2-methylpiperidine, forming its non-nucleophilic ammonium salt and effectively stopping the reaction.[4]
-
Solution: Ensure at least 1.5-2.0 equivalents of a suitable base like K₂CO₃ are used. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be employed, but this requires anhydrous conditions and careful handling.[6]
-
Comparative Data on Reaction Conditions for N-Alkylation
The following table summarizes typical conditions and expected outcomes. Specific results will vary based on the exact substrates used.
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindrance) | Condition C (Minimizing Over-alkylation) |
| Alkylating Agent | 2-Chloroethylamine HCl (1.1 eq) | 2-Bromoethylamine HBr (1.1 eq) | 2-Chloroethylamine HCl (1.0 eq, slow addition) |
| Base | K₂CO₃ (2.5 eq) | NaH (1.2 eq) | DIPEA (1.5 eq) |
| Solvent | Acetonitrile | Anhydrous DMF | DCM |
| Temperature | 80 °C (Reflux) | 60 °C | Room Temperature |
| Typical Outcome | Moderate yield, some starting material may remain. | High conversion, risk of side reactions. | Good yield, minimal over-alkylation byproduct. |
General Purification Strategies
Regardless of the synthetic route, impurities can co-exist with the final product.
-
Unreacted 2-Methylpiperidine: Being volatile, it can often be removed under high vacuum. Alternatively, an acidic wash (e.g., 1M HCl) can protonate the starting material and product, followed by basification (e.g., NaOH) and extraction, though this may not be highly selective.
-
Quaternary Ammonium Salts: These salts are highly polar and often water-soluble. They can typically be removed by partitioning the crude product between an organic solvent (like ethyl acetate or DCM) and water. The byproduct will remain in the aqueous phase.[7]
-
Alcohol Byproducts (from Reductive Amination): These are typically more polar than the desired tertiary amine product and can be readily separated using silica gel column chromatography.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Methylpiperidin-1-yl)ethanamine
Welcome to the technical support center for the scale-up synthesis of 2-(2-Methylpiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
I. Synthetic Strategies Overview & Key Considerations
The synthesis of this compound on a larger scale typically follows one of two primary synthetic routes. The choice of route often depends on factors such as raw material cost, availability, process safety, and the desired purity profile of the final product.
Route A: Reductive Amination
This pathway involves the reaction of 2-methylpiperidine with an aminoacetaldehyde equivalent, followed by reduction of the intermediate imine.
Route B: N-Alkylation of 2-Methylpiperidine
This route consists of two main variations:
-
Alkylation with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride.
-
Alkylation with a protected 2-aminoacetonitrile, followed by reduction of the nitrile group.
Below is a DOT graph illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address potential issues encountered during the scale-up synthesis.
Route A: Reductive Amination
Question 1: My reductive amination reaction is sluggish and gives low yields. What are the likely causes and how can I optimize it?
Answer: Sluggish reactions and low yields in reductive amination can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium-driven process. On a larger scale, inefficient water removal can hinder the reaction.
-
Solution: Consider using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, the use of a dehydrating agent that is compatible with the reaction conditions can be employed.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium borohydride (NaBH₄) may not be sufficiently reactive for some imines, while stronger reducing agents might lead to side reactions.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice for reductive aminations as it is milder and more selective for imines over carbonyls.[1] For challenging reductions, catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) can be highly effective and is often preferred for large-scale production due to cost and waste considerations.
-
-
pH Control: The pH of the reaction medium is crucial. Acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic conditions can inhibit imine formation.
-
Solution: For reductive aminations using borohydride reagents, maintaining a slightly acidic pH (typically 5-6) can be beneficial for activating the imine for reduction.[2] This can be achieved through the addition of a mild acid like acetic acid.
-
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also lead to decomposition and side product formation.
-
Solution: An initial optimization study (e.g., using Design of Experiments - DoE) to determine the optimal temperature profile is recommended.[3][4] It may be beneficial to form the imine at a slightly elevated temperature and then cool the reaction mixture for the reduction step to improve selectivity.
-
Question 2: I am observing a significant amount of an imine impurity in my final product after the reduction step. How can I minimize this?
Answer: The presence of a residual imine impurity is a common issue in reductive amination.[5] Here are some strategies to address this:
-
Increase Equivalents of Reducing Agent: On a larger scale, localized concentration gradients can lead to incomplete reduction.
-
Solution: A modest increase in the equivalents of the reducing agent (e.g., from 1.2 to 1.5 equivalents) can often drive the reaction to completion. However, this should be done cautiously to avoid over-reduction of other functional groups and to minimize cost and downstream purification challenges.
-
-
Extended Reaction Time: The reduction of the imine may be slower than anticipated.
-
Solution: Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS). If the reaction has stalled, a longer reaction time at the optimal temperature may be necessary.
-
-
Protonation of the Imine: Protonation of the imine nitrogen makes the iminium ion more electrophilic and thus more susceptible to reduction.
-
Solution: As mentioned previously, the addition of a mild acid can facilitate the reduction.[5]
-
-
Purification Strategy: If a small amount of the imine impurity persists, a targeted purification step is necessary.
-
Solution: The basicity of the desired diamine product is significantly different from the imine. An acid-base extraction can be effective. Alternatively, fractional distillation under vacuum is a viable option for separating the product from the higher boiling imine impurity.
-
Route B: N-Alkylation
Question 1: The N-alkylation of 2-methylpiperidine with 2-chloroethylamine hydrochloride is resulting in a complex mixture of products. What are the potential side reactions and how can I improve selectivity?
Answer: The alkylation of secondary amines with di-functional electrophiles can be prone to side reactions, especially at a larger scale.
-
Dialkylation: The primary amine of the initial product can react with another molecule of 2-chloroethylamine, leading to a dialkylated impurity.
-
Solution: Use a controlled addition of the 2-chloroethylamine hydrochloride to a solution of excess 2-methylpiperidine. Maintaining a lower reaction temperature can also help to control the rate of the secondary alkylation.
-
-
Formation of Piperazine Derivatives: If the reaction conditions are not carefully controlled, self-condensation of 2-chloroethylamine can lead to the formation of piperazine and its derivatives.
-
Solution: Ensure a sufficiently high concentration of 2-methylpiperidine and a controlled addition of the alkylating agent. The choice of base is also important; a non-nucleophilic, hindered base can be beneficial.
-
-
Aziridinium Ion Formation: 2-chloroethylamine can form a highly reactive aziridinium ion intermediate, which can lead to a variety of side products.[6]
-
Solution: Careful control of temperature and pH is crucial. Running the reaction in a suitable solvent that can stabilize the reactants and intermediates is also important. A systematic study of reaction parameters is recommended for optimization.
-
Question 2: The reduction of the nitrile intermediate, 2-(2-methylpiperidino)acetonitrile, is proving to be challenging on a larger scale. What are the key considerations?
Answer: The reduction of a nitrile to a primary amine is a common transformation, but it has its own set of challenges during scale-up.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): While highly effective, LiAlH₄ is pyrophoric and generates large volumes of hydrogen gas, posing significant safety risks on a large scale.[7] Its use requires specialized equipment and handling procedures.
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale reductions. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium on Alumina (Rh/Al₂O₃).
-
Challenges with Catalytic Hydrogenation:
-
Catalyst Poisoning: Trace impurities in the nitrile intermediate can poison the catalyst, leading to incomplete reaction.
-
Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.
-
-
-
-
Solutions for Catalytic Hydrogenation:
-
Ammonia Addition: Conducting the hydrogenation in the presence of ammonia can help to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine formation with the product amine.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Alcohols like methanol or ethanol are commonly used.
-
Process Parameters: Temperature and pressure are critical parameters that need to be optimized to achieve complete conversion while minimizing side reactions.
-
General Purification Challenges
Question: I am struggling with the final purification of this compound by vacuum distillation. The product seems to be degrading. What could be the issue?
Answer: Diamines can be susceptible to degradation at elevated temperatures during distillation.
-
Thermal Decomposition: Prolonged exposure to high temperatures can lead to decomposition, resulting in discoloration and the formation of impurities.
-
Solution: Utilize a high-efficiency vacuum distillation setup to lower the boiling point of the product. A short-path distillation apparatus can minimize the residence time of the product at high temperatures.
-
-
Air Oxidation: Amines can be sensitive to air oxidation, especially at elevated temperatures.[8]
-
Solution: Ensure the distillation is performed under a nitrogen or argon atmosphere.
-
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.[8]
-
Solution: As with air oxidation, maintaining an inert atmosphere during distillation and storage is crucial.
-
-
Incompatible Materials: Acidic residues in the distillation apparatus can react with the basic amine product.
-
Solution: Ensure all glassware and equipment are thoroughly cleaned and dried before use. A final rinse with a dilute base solution followed by a solvent wash can be beneficial.
-
III. Quantitative Data & Experimental Protocols
Table 1: Comparison of Typical Reaction Parameters for Synthesis Routes
| Parameter | Route A: Reductive Amination | Route B1: Alkylation with Haloethylamine | Route B2: Nitrile Reduction (Catalytic Hydrogenation) |
| Key Reagents | 2-Methylpiperidine, Aminoacetaldehyde dimethyl acetal, NaBH(OAc)₃ | 2-Methylpiperidine, 2-Chloroethylamine HCl, K₂CO₃ | 2-(2-Methylpiperidino)acetonitrile, H₂, Raney Ni |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Acetonitrile or N,N-Dimethylformamide (DMF) | Methanol with Ammonia |
| Temperature | 0 °C to Room Temperature | 50-80 °C | 80-120 °C |
| Pressure | Atmospheric | Atmospheric | 50-100 psi |
| Typical Yield | 60-80% | 50-70% | 85-95% |
| Key Impurities | Unreacted imine, dialkylated byproducts | Dialkylated product, piperazine derivatives | Secondary and tertiary amine byproducts |
Experimental Protocol: Gram-Scale Reductive Amination
This protocol is a representative example and should be optimized for specific equipment and scale.
-
Imine Formation: To a solution of 2-methylpiperidine (1.1 equivalents) in dichloromethane (DCM, 5 volumes), add aminoacetaldehyde dimethyl acetal (1.0 equivalent). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or LC-MS until the imine intermediate is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
IV. References
-
Bisagni, S., Pushpanath, A., & Dominguez, B. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1045-1052.
-
Rhodia Polyamide. (2006). Diamine purification method. U.S. Patent No. US20060217549A1.
-
Bisagni, S., Pushpanath, A., & Dominguez, B. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Figshare.
-
ResearchGate. (n.d.). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study.
-
Sciencemadness Discussion Board. (2012). purifying secondary amine.
-
Monsanto Co. (1969). Purification of toluenediamine mixtures by vacuum distillation. U.S. Patent No. US3420752A.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
-
BenchChem. (n.d.). Purification methods for removing impurities from Ethylene-d4-diamine.
-
EvitaChem. (n.d.). Buy 2-(1-Methylpiperidin-2-yl)acetaldehyde (EVT-13728556).
-
Google Patents. (n.d.). Method for the distillative purification of ethylenediamine (eda).
-
PubChem. (n.d.). 2-(2-Methylpiperidin-1-yl)ethan-1-amine.
-
Sigma-Aldrich. (n.d.). 2-(1-Methylpiperidin-4-yl)ethanamine.
-
ECHEMI. (n.d.). 2-Methylpiperidine.
-
Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol.
-
ChemicalBook. (2025). This compound.
-
Wiley Online Library. (n.d.). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
-
ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation.
-
LookChem. (n.d.). Cas 41239-39-8, METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE.
-
BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
-
Nature Communications. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
-
ACS Publications. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes.
-
Takeda Pharmaceutical Company. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
-
Journal of Chinese Pharmaceutical Sciences. (n.d.). Study on the regioselective alkylation of 2-thiopyrimidine.
-
PubMed. (n.d.). The alkylation of 2'-deoxyguanosine and of thymidine with diazoalkanes. Some observations on o-alkylation.
-
ResearchGate. (2025). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
-
BLD Pharm. (n.d.). 2-(1-Ethylpiperidin-4-yl)ethanamine.
-
Santa Cruz Biotechnology. (n.d.). 1-Methyl-2-piperidin-1-yl-ethylamine.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Preventing Racemization in Reactions with 2-(2-Methylpiperidin-1-yl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization in reactions involving the chiral building block, 2-(2-Methylpiperidin-1-yl)ethanamine. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Foundational FAQs
This section addresses the fundamental concepts of racemization as it pertains to this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture that contains equal amounts of both enantiomers (a racemate).[1] this compound is a chiral molecule, with the stereocenter located at the C2 position of the piperidine ring. In pharmaceutical and biological applications, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Therefore, maintaining the stereochemical integrity of this building block is paramount. The loss of enantiomeric purity via racemization leads to a decrease in the yield of the active stereoisomer and necessitates challenging and costly purification steps.
Q2: What is the primary mechanism of racemization for this chiral amine?
A2: For chiral amines like this compound, racemization typically proceeds through a mechanism involving the formation of a planar, achiral intermediate. The process is often catalyzed by the presence of acid or base.[3][4] The key steps are:
-
Proton Abstraction: The hydrogen atom at the chiral carbon (C2) is labile. Under certain conditions, it can be abstracted.
-
Formation of an Achiral Intermediate: The removal of the proton leads to the formation of a planar enamine or a related iminium ion intermediate, which is achiral.[1]
-
Non-Stereospecific Reprotonation: The subsequent reprotonation of this planar intermediate can occur from either face with equal probability. This non-selective protonation regenerates the chiral center as a 50:50 mixture of the (R) and (S) enantiomers, resulting in a racemic mixture.
Below is a diagram illustrating this mechanistic pathway.
Caption: Racemization via a planar iminium ion intermediate.
Q3: Which reaction conditions pose the highest risk for causing racemization?
A3: Several conditions can promote the racemization of chiral amines:
-
High Temperatures: The rate of racemization, like most chemical reactions, increases with temperature according to the Arrhenius equation.[5][6]
-
Strongly Acidic or Basic Conditions: Both acids and bases can catalyze the formation of the achiral intermediate responsible for racemization.[3][7][8]
-
Certain Metal Catalysts: Some transition metal catalysts, particularly those used in hydrogenation or dehydrogenation processes (like Palladium or Ruthenium), can facilitate racemization by forming intermediate complexes.[9][10] These are often intentionally used in Dynamic Kinetic Resolution (DKR) but should be avoided when stereoretention is desired.[11][12]
-
Prolonged Reaction Times: The longer the chiral molecule is exposed to racemization-promoting conditions, the greater the extent of stereochemical scrambling will be.
Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization
This section is designed to help you identify the cause of unexpected racemization and implement effective solutions.
Issue: A significant drop in enantiomeric excess (ee) is observed in the product compared to the starting material.
This is a classic sign that racemization has occurred during your reaction or workup. The following troubleshooting workflow will help you pinpoint the cause.
Caption: Troubleshooting workflow for racemization issues.
Detailed Analysis of Potential Causes and Solutions
-
Potential Cause A: Elevated Reaction Temperature
-
Expertise & Experience: It is a common misconception that if a reaction is slow, increasing the heat is always the best solution. For chiral molecules, this often accelerates the undesired racemization pathway more than the desired reaction pathway. The activation energy for racemization can be comparable to or lower than that of your main reaction.
-
Trustworthiness: The relationship between temperature and reaction rate is a fundamental principle of chemical kinetics.[5] Operating at higher temperatures invariably increases the rate of all reactions, including racemization.
-
Solution: Temperature Optimization. Perform a temperature screening study. Run the reaction at several temperatures (e.g., -20 °C, 0 °C, room temperature) and analyze the ee of the product at each point. The optimal temperature will provide an acceptable reaction rate while minimizing the loss of stereochemical purity.
-
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 60 | 2 | 95 | 65 |
| 25 (Room Temp) | 8 | 91 | 92 |
| 0 | 24 | 88 | >99 |
| A representative table illustrating the trade-off between reaction rate and enantiomeric excess. Data is illustrative. |
-
Potential Cause B: Inappropriate Solvent Choice
-
Expertise & Experience: The solvent does more than just dissolve reactants; it actively participates in the reaction by solvating transition states and intermediates. Polar, protic solvents (like water, methanol, ethanol) can stabilize the charged iminium intermediate, thereby lowering the energy barrier for its formation and facilitating racemization.[13]
-
Trustworthiness: The choice of solvent has been demonstrated to play a crucial role in the stereochemical outcome of reactions, particularly in enzymatic resolutions of amines where solvent polarity directly impacts reaction rates and selectivity.[14]
-
Solution: Solvent Screening. Favor non-polar, aprotic solvents such as Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF). These solvents are less likely to stabilize the charged intermediates that lead to racemization.
-
| Solvent Property | Risk of Racemization | Example Solvents | Rationale |
| Polar Protic | High | Water, Methanol, Ethanol | Can stabilize charged intermediates through hydrogen bonding.[13] |
| Polar Aprotic | Moderate | DMF, Acetonitrile, DMSO | Can stabilize charge but lack proton-donating ability. |
| Non-Polar Aprotic | Low | Toluene, Hexane, DCM, THF | Poorly solvates charged intermediates, increasing the racemization barrier. |
-
Potential Cause C: Reagent or Catalyst-Induced Racemization
-
Expertise & Experience: This is particularly relevant in amide bond formation. Common coupling reagents, if used improperly (e.g., at high temperatures or with excess base), can lead to racemization. The most common mechanism in peptide synthesis, which is analogous to amide bond formation, is via an oxazolone intermediate.[15]
-
Trustworthiness: The development of "racemization-free" coupling reagents is a major area of research in peptide and amide synthesis, highlighting the prevalence of this problem.[16][17]
-
Solution: Select Mild, Low-Racemization Reagents. For amide coupling reactions, use modern coupling agents designed to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used with carbodiimides (like EDC) to act as activated ester intermediates, which are less prone to racemization. Reagents like HATU or HBTU are also excellent choices when used correctly at low temperatures.
-
Section 3: Protocols for Maintaining Stereochemical Integrity
Protocol 1: General Handling and Storage
-
Storage: Store this compound and its derivatives under an inert atmosphere (Nitrogen or Argon) at recommended low temperatures (e.g., 2-8 °C) to prevent degradation.
-
Handling: Minimize exposure to air, moisture, and potential acid/base contaminants. Use clean, dry glassware and inert atmosphere techniques for all reactions.
Protocol 2: Recommended Method for Amide Coupling with Minimal Racemization
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a coupling reagent known for low racemization levels.
-
Setup: Under an Argon atmosphere, dissolve your carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15-20 minutes to allow for the formation of the activated ester. Note: The base is added to neutralize the generated acid and facilitate the reaction.
-
Amine Addition: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, perform a standard aqueous workup. Ensure that any acidic or basic washes are brief and use dilute solutions to minimize the risk of post-reaction racemization.
-
Purification: Purify the product using column chromatography.
Protocol 3: Monitoring Enantiomeric Excess (ee) by Chiral HPLC
Verifying the stereochemical purity of your product is essential.
-
Derivatization (If Necessary): The primary amine group on your product may need to be derivatized to achieve good separation on a chiral column. Common derivatizing agents include benzoyl chloride or dansyl chloride. This step introduces a chromophore for UV detection and creates diastereomers that are separable.[18]
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for amines or amides. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Method Development:
-
Start with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of an amine modifier like Diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Run a racemic standard (if available) to identify the retention times of both enantiomers.
-
Optimize the ratio of Hexane/IPA to achieve baseline separation (a typical starting point is 90:10).
-
-
Analysis: Inject your sample and integrate the peak areas for each enantiomer. Calculate the ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid catalysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scite.ai [scite.ai]
- 11. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-(2-Methylpiperidin-1-yl)ethanamine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-(2-Methylpiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your synthetic routes. Here, we will move beyond simple protocols to explain the fundamental principles governing catalyst and ligand choice, empowering you to troubleshoot effectively and innovate in your work.
Introduction: Understanding the Ligand
This compound is a bidentate N,N'-donor ligand. Its structure, featuring a primary amine and a tertiary amine linked by an ethylene bridge, allows it to form a stable five-membered chelate ring with a transition metal center. The presence of a methyl group at the 2-position of the piperidine ring introduces specific steric bulk, which is a critical factor in modulating catalytic activity and selectivity.
This guide will focus primarily on palladium-catalyzed systems, as they are the most common for C-N and C-C bond formation, but will also touch upon nickel as a viable alternative.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and similar N,N'-donor ligands in cross-coupling reactions.
Q1: What is the primary role of this compound in a cross-coupling reaction?
A1: The ligand's primary role is to stabilize the metal catalyst (e.g., palladium) and modulate its reactivity. By coordinating to the metal, it influences key steps in the catalytic cycle: oxidative addition and reductive elimination.[3] Bidentate ligands like this one can prevent the formation of inactive catalyst dimers and accelerate the reaction.[4] The steric and electronic properties of the ligand are crucial for achieving high yields and selectivities.
Q2: Which metal is the best choice to pair with this ligand: Palladium, Nickel, or Copper?
A2:
-
Palladium: This is the most versatile and widely used metal for cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling.[1][5] Palladium catalysts are generally more stable and tolerant of a wider range of functional groups compared to nickel. For C-N bond formation, palladium is almost always the first choice.
-
Nickel: Nickel is a more earth-abundant and cost-effective alternative to palladium.[2] It has shown excellent reactivity, particularly for coupling with challenging substrates like aryl chlorides.[6][7] Nickel catalysis often requires different reaction conditions and may be more sensitive to air and moisture. Bidentate P,N or N,N ligands are commonly used with nickel.[6][8]
-
Copper: Copper-catalyzed reactions (e.g., Ullmann condensation) are historically significant for C-N and C-O bond formation but typically require harsher conditions (higher temperatures) than palladium-catalyzed methods. Modern research has improved copper catalysis, but palladium remains more general and efficient for a broader substrate scope.
Recommendation: Start with a palladium-based system. If you are working with unreactive aryl chlorides or seeking a more economical process, exploring a nickel-based system is a logical next step.
Q3: How does the 2-methyl group on the piperidine ring affect the reaction?
A3: The methyl group introduces steric hindrance near the metal center. This can be beneficial. Increased steric bulk on the ligand often promotes the reductive elimination step—the final, product-forming step of the catalytic cycle.[9] This acceleration can lead to higher turnover numbers and overall efficiency. However, excessive steric bulk can sometimes hinder the initial oxidative addition step, especially with sterically demanding substrates. The key is finding the right balance for your specific substrate combination.
Q4: What is the "bite angle," and why is it important for this ligand?
A4: The bite angle is the L-M-L angle (in this case, N-Pd-N) formed when the bidentate ligand chelates the metal center.[3] This angle is largely determined by the ligand's backbone—here, the ethylene bridge which forms a five-membered ring. The bite angle has a profound effect on reactivity. For instance, larger bite angles can favor reductive elimination.[3][10] While the ethylene bridge creates a relatively constrained bite angle, the substitution on the ligand backbone and donor atoms can subtly influence this geometry and, consequently, the catalytic outcome.[11][12]
Q5: Should I generate the catalyst in situ or use a pre-formed catalyst?
A5:
-
In situ Generation: This is the most common and flexible approach. It involves mixing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand directly in the reaction vessel.[1][13] This method allows for rapid screening of different ligands and ligand-to-metal ratios. However, the efficiency of the active catalyst formation can sometimes be inconsistent.[14]
-
Pre-formed Catalyst (Precatalyst): These are stable, well-defined Pd(II) complexes that already contain the ligand in a 1:1 ratio.[15] They are designed to reliably generate the active Pd(0) species under the reaction conditions. Precatalysts often provide more reproducible results, especially for large-scale reactions or when dealing with sensitive substrates.
Recommendation: For initial screening and small-scale experiments, in situ generation is practical. For process development, scale-up, or when encountering reproducibility issues, using a well-defined precatalyst is highly recommended.[15]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during cross-coupling experiments.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precursor. This is a common issue with in situ systems.[14] Solution: 1) Gently heat the mixture of the Pd(II) precursor and ligand in the solvent for 5-10 minutes before adding the other reagents to facilitate pre-activation. 2) Switch to a Pd(0) source like Pd₂(dba)₃.[13] 3) Use an air-stable Pd(II) precatalyst designed for easy activation.[15] |
| Incorrect Base | The base is critical for the catalytic cycle, often participating in the deprotonation of the amine (for C-N coupling) or in the transmetalation step (for Suzuki coupling). A base that is too weak may not be effective, while one that is too strong could degrade substrates or the ligand. Solution: Screen a range of bases. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are common. For Suzuki couplings, carbonates (K₂CO₃, Cs₂CO₃) or phosphates are often effective. |
| Poor Reagent Purity | Cross-coupling reactions can be sensitive to impurities. Amines, in particular, can contain trace impurities that inhibit the catalyst. Boronic acids can dehydrate to form unreactive boroxines. Solution: Ensure all reagents are pure. Distill liquid amines or filter them through a short plug of alumina. Use fresh, high-quality boronic acids. Ensure solvents are anhydrous and properly degassed to remove oxygen. |
| Reaction Temperature Too Low | Some steps in the catalytic cycle, particularly oxidative addition to unreactive electrophiles (e.g., aryl chlorides), have a high activation energy. Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or product at higher temperatures. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Explanation & Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen. Solution: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Thoroughly degas all solvents using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes. |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene instead of coupling. This can happen if there are sources of hydride in the reaction or if a β-hydride elimination pathway becomes competitive. Solution: Ensure solvents are truly anhydrous. Sometimes, changing the ligand or the base can disfavor this side reaction.[16] |
| Ligand Decomposition | At high temperatures, N,N'-donor ligands can be susceptible to degradation, leading to catalyst deactivation and side reactions. Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer time. Alternatively, screen for a more thermally stable ligand. |
Problem 3: Poor Reproducibility
| Potential Cause | Explanation & Recommended Solution |
| Atmospheric Contamination | Small, inconsistent amounts of oxygen or moisture entering the reaction can drastically affect catalyst activity and lead to variable results. Solution: Use robust techniques for maintaining an inert atmosphere. A glovebox is ideal. Alternatively, use Schlenk line techniques with properly dried glassware. Ensure septa are not pierced excessively. |
| Inconsistent Reagent Quality | Batch-to-batch variation in reagents, especially the palladium precursor, base, or solvents, can cause significant differences in outcomes. Solution: Use reagents from a single, trusted supplier and lot number for a series of experiments. Note the purity and age of all chemicals. As mentioned, using a well-defined precatalyst can significantly improve reproducibility.[15] |
| Stirring and Mixing | In heterogeneous reactions (e.g., with an insoluble base like K₃PO₄), the stirring rate can affect reaction kinetics. Solution: Ensure vigorous and consistent stirring for all reactions. Use a stir bar that is appropriately sized for the reaction vessel. |
Part 3: Visualization & Protocols
Diagrams of Key Concepts
Visualizing the interactions and processes at the molecular level is key to understanding and troubleshooting your reaction.
Caption: Chelation of this compound to a Palladium center.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling an aryl bromide with a primary amine using in situ catalyst generation.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
This compound (the "Ligand") (0.02 mmol, 2 mol%)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL, 0.2 M)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Seal the flask with a rubber septum, and flame-dry under vacuum. Allow it to cool to room temperature and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2.2 mg), the Ligand (3.4 mg), and NaOt-Bu (135 mg) to the flask. The base should be finely ground to maximize surface area.
-
Addition of Liquids: Seal the flask again. Add the anhydrous, degassed toluene (5 mL) via syringe.
-
Catalyst Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 10 minutes. The solution may change color, indicating the formation of the active catalyst.
-
Addition of Substrates: Add the aryl bromide (1.0 mmol) followed by the primary amine (1.2 mmol) via syringe. If the aryl bromide is a solid, it can be added in step 2 with the other solids.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Using ligand bite angles to control the hydricity of palladium diphosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmcct.com [jmcct.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-(2-Methylpiperidin-1-yl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methylpiperidin-1-yl)ethanamine. This guide is designed to provide expert, field-proven insights into the common work-up and purification challenges associated with this versatile diamine. As a molecule with two basic centers of differing steric environments—a primary amine and a tertiary amine—its reactions and subsequent purification require a nuanced approach. This document, structured in a question-and-answer format, addresses specific issues you may encounter, offering not just procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Acid-Base Extraction
Question: I've performed a reaction using this compound and need to remove the unreacted starting material and other non-basic impurities. What is the most effective acid-base extraction strategy?
Answer:
Acid-base extraction is the cornerstone of purifying reaction mixtures containing basic compounds like this compound. The strategy leverages the differential solubility of the amine in its neutral and protonated (salt) forms.
Underlying Principle: The two amine groups in your compound—the primary amine and the tertiary amine—are basic and will be protonated in an acidic aqueous solution. This protonation forms ammonium salts, which are ionic and therefore highly soluble in water.[1][2][3] Most organic, non-basic impurities will remain in the organic phase.
A predicted pKa for this compound is approximately 10.21.[1] To ensure complete protonation of both amine groups, the pH of the aqueous wash solution should be at least two pH units lower than the pKa of the least basic amine. A 1 M solution of hydrochloric acid (HCl), with a pH of approximately 0, is a standard and effective choice.
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Following your reaction, dilute the crude reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. A typical wash would involve a volume of aqueous acid approximately one-third to one-half the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated diamine and its salts will partition into the aqueous layer. Your non-basic organic product and impurities will remain in the organic layer.
-
Back-Extraction (Optional): If your desired product is also basic and has been extracted into the aqueous layer along with the unreacted starting material, you will need to perform a back-extraction. To do this, make the aqueous layer basic (pH > 12) with a strong base like 2 M sodium hydroxide (NaOH). This will deprotonate the ammonium salts, regenerating the neutral, organic-soluble amines. You can then extract your product back into an organic solvent.
-
Final Washes: Wash the organic layer containing your purified product with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for separating basic and neutral components.
FAQ 2: Troubleshooting Emulsions
Question: I'm experiencing a persistent emulsion during the aqueous work-up of my reaction involving this compound. How can I break it?
Answer:
Emulsions are a common and frustrating issue in the work-up of amine reactions. Amines, especially those with some degree of water solubility and surfactant-like properties, can stabilize the interface between the organic and aqueous layers.
Strategies to Break Emulsions:
| Technique | Principle | Protocol |
| Salting Out | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. |
| Solvent Addition | Alters the overall solvent polarity and can disrupt the forces stabilizing the emulsion. | Add a small amount of the organic solvent used for the extraction and gently swirl. |
| Filtration | The high surface area of the filter aid helps to physically break up the emulsified droplets. | Pass the entire mixture through a pad of a filter aid like Celite® or glass wool in a Hirsch or Büchner funnel. |
| Centrifugation | The applied force accelerates the separation of the two phases. | If the volume is manageable, transfer the mixture to centrifuge tubes and centrifuge until the layers separate. |
| Patience | Sometimes, simply allowing the mixture to stand undisturbed can lead to gradual phase separation. | Let the separatory funnel sit for an extended period (30 minutes to several hours). |
FAQ 3: Selective Reactions and Byproduct Formation
Question: I am trying to perform a mono-acylation (or mono-alkylation) on the primary amine of this compound, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity?
Answer:
Achieving mono-substitution on a diamine is a common challenge due to the similar reactivity of the two amine groups. However, in this compound, the primary amine is sterically more accessible than the tertiary amine, which aids in selectivity for reactions at the primary amine. For reactions like acylation and alkylation of the primary amine, di-substitution at the primary amine is not possible, but reaction at the tertiary amine can occur, leading to quaternary ammonium salts in the case of alkylation. The primary challenge is often preventing di-acylation or di-alkylation when reacting with a di-primary or a primary-secondary diamine. For your specific molecule, the key is to control the reaction conditions to favor reaction at the more nucleophilic and less hindered primary amine.
Strategies for Selective Mono-Substitution:
-
Control Stoichiometry: Use a large excess of the diamine relative to the electrophile (e.g., acyl chloride or alkyl halide). This statistically favors the reaction of the electrophile with an unreacted diamine molecule.[4]
-
Slow Addition and Low Temperature: Add the electrophile slowly and at a low temperature (e.g., 0 °C) to a solution of the diamine. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction.[4]
-
Use of a Bulky Electrophile: A sterically hindered electrophile will preferentially react with the less sterically hindered primary amine.[4]
-
In-situ Protection: For some reactions, temporary protection of one amine group can be achieved. For instance, bubbling carbon dioxide through a solution of the diamine can form a carbamate with one of the amine groups, directing the reaction to the other.
Common Side Reactions and Byproducts:
-
Di-acylation/Di-alkylation: As discussed, this is a major side reaction.
-
Quaternization of the Tertiary Amine: In alkylation reactions, the tertiary amine can be further alkylated to form a quaternary ammonium salt. These salts are highly polar and will partition into the aqueous phase during an acidic workup.
-
Formation of Carbonates: Amines can react with atmospheric carbon dioxide to form carbonate salts, which may appear as an insoluble white solid.[4] Using fresh reagents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Diagram: Selective Mono-acylation Strategy
Caption: Controlling stoichiometry and addition rate for selective mono-acylation.
FAQ 4: Purification by Chromatography
Question: My product containing the this compound moiety is very polar and streaks badly on a standard silica gel column. What are my options for chromatographic purification?
Answer:
The basicity of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor peak shape and difficult separation.
Chromatography Options for Polar Amines:
| Technique | Stationary Phase | Mobile Phase Considerations | Best For |
| Normal Phase with Basic Modifier | Silica Gel | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane). | Moderately polar amines. The base neutralizes the acidic sites on the silica. |
| Basic Alumina Chromatography | Basic Alumina | Similar mobile phases to normal phase silica gel chromatography. | Basic compounds that strongly adhere to silica. |
| Reverse Phase Chromatography | C18-functionalized silica | Typically a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by keeping the amines protonated. | A wide range of polarities. The acidic modifier is crucial for good chromatography of amines. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amino, diol) | A high concentration of organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer. The gradient runs from high organic to higher aqueous content. | Very polar, water-soluble compounds that have little or no retention on reverse phase columns.[3][5][6] |
Expert Tip: For particularly challenging separations, consider derivatizing your amine with a protecting group (e.g., Boc) to make it less polar and easier to purify on standard silica gel. The protecting group can then be removed in a subsequent step.
Safety & Handling
As a Senior Application Scientist, I must emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound before use.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle this compound in a well-ventilated fume hood.[7]
-
Handling: Avoid inhalation, ingestion, and skin contact.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This technical guide is intended to provide a solid foundation for your work with this compound. Should you encounter issues not covered here, please do not hesitate to reach out to our technical support team.
References
long-term storage and stability of 2-(2-Methylpiperidin-1-yl)ethanamine
Welcome to the dedicated support resource for 2-(2-Methylpiperidin-1-yl)ethanamine. This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established principles of amine chemistry and best practices in laboratory settings.
Introduction
This compound is a substituted piperidine derivative, a class of aliphatic amines that are valuable intermediates in pharmaceutical synthesis. The stability of such compounds is paramount for reproducible experimental outcomes. Aliphatic amines, in general, are susceptible to degradation from atmospheric carbon dioxide, oxidation, light, and moisture. This guide provides a framework for identifying, mitigating, and resolving common stability issues.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: Unexpected Changes in Physical Appearance (e.g., Color Change, Precipitation)
-
Scenario: You observe that your stored this compound, which was initially a clear, colorless to pale yellow liquid, has developed a darker yellow or brown tint, or a precipitate has formed.
-
Potential Cause: Discoloration is often an indicator of oxidation or the formation of degradation products. Aliphatic amines can be sensitive to air and light. Precipitation could indicate the formation of carbonate salts from the reaction with atmospheric CO2, or the crystallization of a degradation product.
-
Troubleshooting Steps:
-
Isolate the Sample: Immediately quarantine the affected vial to prevent cross-contamination or use in critical experiments.
-
Verify Storage Conditions:
-
Atmosphere: Was the container properly sealed with an inert gas (e.g., argon or nitrogen) headspace? Aliphatic amines can react with CO2 in the air.
-
Temperature: Confirm that the storage temperature was maintained within the recommended range (see FAQ section). Excursions to higher temperatures can accelerate degradation.
-
Light Exposure: Was the sample stored in an amber vial or otherwise protected from light?
-
-
Chemical Analysis (Recommended):
-
Perform a simple purity check using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential impurities or degradation products.
-
Compare the results with a fresh or properly stored reference sample if available.
-
-
Resolution:
-
If degradation is confirmed, the sample should be properly disposed of according to local regulations.
-
Review and reinforce proper storage and handling procedures with all lab personnel.
-
-
Issue 2: Inconsistent or Failed Experimental Results
-
Scenario: A previously reliable synthesis or assay using this compound is now yielding low or no product, or producing unexpected side products.
-
Potential Cause: The amine may have degraded, leading to a lower effective concentration of the active starting material. Degradation products could also interfere with the reaction.
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Purity Verification: As outlined in the diagram, the first step is to confirm the purity of the amine. A common degradation pathway for amines involves oxidation, which can alter its reactivity.
-
Review Handling: Was the amine dispensed in the open air for an extended period? Was a fresh, dry solvent used for the reaction? Moisture can affect the stability of some amines.
-
Consider pH: Ensure the pH of your reaction mixture is appropriate. The basicity of the amine is critical to its function, and contaminants could alter the local pH.
-
Resolution: If the amine is found to be degraded, obtain a new, quality-certified lot. If the amine is pure, methodically investigate other parameters of your experiment.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions, derived from best practices for aliphatic amines and piperidine derivatives:
Parameter Recommended Condition Rationale Temperature 2-8°C (Refrigerated) Slows down potential degradation reactions. Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and reaction with atmospheric CO2. Container Tightly Sealed Amber Glass Vial Protects from light and prevents ingress of moisture and air. Humidity Dry Environment Minimizes water absorption, as the compound may be hygroscopic.
Q2: What is the expected shelf life of this compound?
The shelf life is highly dependent on storage conditions. When stored as recommended, the compound should remain stable for an extended period (typically >1 year). However, it is crucial to re-qualify the material using analytical methods if it has been stored for a long time, especially if the container has been opened multiple times. Always refer to the manufacturer's certificate of analysis and expiration date.
Q3: What are the primary signs of degradation?
Be vigilant for the following indicators of degradation:
-
Visual: Development of a yellow or brown color, formation of a precipitate, or cloudiness.
-
Analytical: Appearance of new peaks in GC-MS or LC-MS chromatograms, or changes in the NMR spectrum.
Q4: What are the likely degradation pathways?
While specific studies on this compound are not widely published, analogous amines can degrade through several mechanisms:
-
Oxidation: The tertiary amine of the piperidine ring or the primary amine can be oxidized, especially in the presence of air and light. This can lead to the formation of N-oxides or other oxidized species.
-
Reaction with CO2: Amines can react with carbon dioxide from the atmosphere to form carbamate salts, which may appear as a precipitate.
-
Ring Opening/Cleavage: Under harsh conditions (e.g., strong oxidizers, high heat, or enzymatic action), the piperidine ring could potentially undergo cleavage.
Caption: Simplified potential degradation pathways for the compound.
Q5: How should I handle this compound safely in the laboratory?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.
Q6: How should I dispose of degraded or unused material?
Dispose of the chemical in accordance with all local, regional, and national regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain.
Technical Support Center: Interpreting Complex NMR Spectra of 2-(2-Methylpiperidin-1-yl)ethanamine Products
Welcome to the technical support center for the analysis of 2-(2-methylpiperidin-1-yl)ethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these compounds. The inherent structural features of the 2-methylpiperidine moiety often lead to spectra that are not straightforward to analyze. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific problems that can arise during the acquisition and interpretation of NMR spectra for this compound products. Each issue is presented in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Complex Multiplets for Methylene Protons on the Piperidine Ring
Question: Why do the methylene protons (CH₂) on the piperidine ring of my this compound derivative appear as complex and overlapping multiplets, rather than simple triplets or quartets?
Answer: This complexity arises from a combination of factors inherent to the substituted piperidine ring: conformational rigidity and diastereotopicity .
-
Conformational Dynamics: The piperidine ring is not planar and exists predominantly in a chair conformation.[1] The 2-methyl group prefers an equatorial position to minimize steric hindrance. This conformational preference is not static; the ring can undergo a "ring flip" to an alternative chair conformation where the methyl group is axial. However, one conformation is typically more stable and thus more populated. The rate of this conformational exchange on the NMR timescale significantly impacts the appearance of the spectrum. If the exchange is slow, you will see separate signals for the axial and equatorial protons. If the exchange is fast, you will see averaged signals. For many substituted piperidines at room temperature, the exchange rate is intermediate, leading to broadened signals or complex multiplets.[2]
-
Diastereotopicity: The presence of a chiral center at the 2-position of the piperidine ring renders the geminal protons of each methylene group on the ring (positions 3, 4, 5, and 6) diastereotopic.[3] This means they are chemically non-equivalent and will have different chemical shifts and coupling constants, even with rapid ring flipping. For example, the two protons at the C-6 position are non-equivalent; one is cis to the methyl group and the other is trans. This non-equivalence leads to each of these protons appearing as a distinct multiplet, further complicating the spectrum.[3]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool to study conformational dynamics.
-
Low Temperature: Cooling the sample can slow down the ring flip, often resolving the broad signals into sharp, distinct multiplets for the axial and equatorial protons. This allows for the determination of coupling constants and a more detailed structural analysis.
-
High Temperature: Heating the sample can increase the rate of ring flipping, leading to averaged and often simplified signals. This can help in identifying which protons are part of the same methylene group.
-
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unraveling complex spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help you trace the connectivity of the protons around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. This is invaluable for assigning the signals of the methylene groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), helping to confirm assignments and piece together the molecular structure.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For the 2-methylpiperidine ring, NOESY/ROESY can help distinguish between axial and equatorial protons and determine the relative stereochemistry. For example, a cross-peak between the methyl protons and an axial proton on the ring would suggest their proximity.
-
Issue 2: Ambiguous Assignment of the Methyl Group Signal
Question: The methyl group on the piperidine ring of my compound appears as a doublet, but I am unsure of its exact chemical shift and how to definitively assign it.
Answer: While the methyl group at the 2-position of the piperidine ring typically appears as a doublet due to coupling with the adjacent methine proton (H-2), its chemical shift can vary depending on its orientation (axial or equatorial) and the nature of other substituents.
Typical Chemical Shift Ranges:
| Proton | Typical δ (ppm) | Multiplicity |
| 2-CH₃ (equatorial) | 1.0 - 1.2 | d |
| 2-CH₃ (axial) | ~0.9 - 1.1 | d |
Note: These are approximate ranges and can be influenced by solvent and other structural features.[5]
Assignment Protocol:
-
1D ¹H NMR Integration: The integral of the doublet should correspond to three protons.
-
COSY: Look for a cross-peak between the methyl doublet and the methine proton at the 2-position (H-2). This will confirm their coupling relationship.
-
HSQC: A cross-peak in the HSQC spectrum will connect the methyl protons to the methyl carbon. The chemical shift of the methyl carbon can also provide clues about its environment.
-
NOESY/ROESY: This is often the most definitive method.
-
An equatorial methyl group will show NOE cross-peaks to the equatorial protons at C-3 and C-6.
-
An axial methyl group will show strong NOE cross-peaks to the axial protons at C-3 and C-5.
-
Issue 3: Overlapping Signals of the Ethanamine Side Chain and Piperidine Ring
Question: The signals for the ethylene bridge (-CH₂-CH₂-) of the ethanamine side chain are overlapping with some of the piperidine ring proton signals, making assignment difficult.
Answer: Signal overlap is a common challenge, especially in molecules with multiple aliphatic regions. The chemical shifts of the ethanamine protons can be influenced by the nitrogen of the piperidine ring and the terminal amine group.
Troubleshooting Strategies:
-
Solvent Effects: Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving overlapping signals. Solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as aromatic solvent-induced shifts or ASIS) due to their magnetic anisotropy. It is often worthwhile to acquire spectra in a few different solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to find the best resolution.
-
2D NMR (COSY and HSQC): These experiments are crucial for resolving ambiguity.
-
COSY: Will show the correlation between the two methylene groups of the ethanamine side chain (-CH₂-CH₂-).
-
HSQC: Will correlate each set of methylene protons to their respective carbon signals, allowing for unambiguous assignment even if the proton signals overlap.
-
-
Selective 1D NOE or TOCSY (Total Correlation Spectroscopy):
-
Selective 1D NOE: Irradiating a specific, well-resolved proton signal (e.g., the H-2 methine proton) and observing which other protons show an enhancement can help to spatially map out the molecule and assign nearby protons on the ethanamine chain.
-
Selective 1D TOCSY: Irradiating a proton will reveal the entire spin system to which it belongs. This can be used to identify all the protons of the ethanamine side chain if one of its signals is resolved.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the 2-methylpiperidine ring?
A1: The following table provides approximate chemical shift ranges for the 2-methylpiperidine moiety. These values can vary depending on the solvent, N-substitution, and other structural features.[6][7][8]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | ~2.5 - 3.0 | ~55 - 60 |
| C-3 | ~1.2 - 1.8 | ~30 - 35 |
| C-4 | ~1.2 - 1.8 | ~24 - 28 |
| C-5 | ~1.2 - 1.8 | ~26 - 30 |
| C-6 | ~2.2 - 2.8 | ~45 - 50 |
| 2-CH₃ | ~1.0 - 1.2 | ~20 - 24 |
Q2: How does N-substitution on the piperidine ring affect the NMR spectrum?
A2: The substituent on the piperidine nitrogen has a significant electronic and steric influence on the chemical shifts of the ring protons and carbons, particularly at the α-carbons (C-2 and C-6).[9] The N-substituent can also influence the rate of nitrogen inversion and the conformational equilibrium of the ring. For the this compound moiety, the ethanamine group will deshield the C-2 and C-6 protons and carbons compared to an unsubstituted piperidine.
Q3: What 2D NMR experiments are most crucial for the complete structural elucidation of a novel this compound derivative?
A3: For a comprehensive and unambiguous structure determination, a suite of 2D NMR experiments is recommended.[10]
Experimental Workflow for Structural Elucidation
Caption: Recommended 2D NMR workflow for structural elucidation.
Q4: My sample is a salt (e.g., hydrochloride). How does this affect the NMR spectrum?
A4: Protonation of the nitrogen atoms will cause significant downfield shifts for the adjacent protons. In the case of a hydrochloride salt of this compound, both the piperidine nitrogen and the primary amine nitrogen can be protonated. This will cause the protons on the carbons alpha to the nitrogens (C-2, C-6, and the two carbons of the ethanamine chain) to shift to a lower field (higher ppm). The NH protons will also be visible and may be broad or exchange with residual water in the solvent.
Q5: Are there any online databases where I can compare my spectra?
A5: Yes, several databases can be useful for comparing your experimental data with known compounds:
-
SpectraBase: A comprehensive database with a large collection of NMR, IR, and MS spectra.[8][11]
-
NIST Chemistry WebBook: Provides a wealth of chemical and physical data, including some spectral information.[12]
-
ChemicalBook: Offers spectral data for many commercially available compounds.[13][14]
It is important to note that spectral data can be solvent-dependent, so direct comparison should be done with caution if the experimental conditions differ.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Methylpiperidine [webbook.nist.gov]
- 13. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Methylpiperidin-1-yl)ethanamine Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogues of 2-(2-methylpiperidin-1-yl)ethanamine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from various studies to illuminate the impact of structural modifications on the biological activity of this important chemical scaffold. We will explore the nuanced effects of stereochemistry, substitutions on the piperidine ring, and alterations to the ethylamine side chain, supported by experimental data and methodologies from peer-reviewed literature.
Introduction: The Significance of the 2-Methylpiperidine Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework for introducing three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets. The introduction of a methyl group at the 2-position of the piperidine ring, as in the this compound core, imparts significant conformational constraints and stereochemical complexity. This seemingly minor addition can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.
Studies on related piperidine-based compounds have shown that such substitutions can enhance potency and modulate activity between different receptor subtypes. For instance, in a series of 1-aryloxy-3-(piperidinyl)propan-2-ols, the inclusion of a 2-methyl substituent on the piperidine ring led to an overall improvement in binding affinities and in vitro functional activity at the 5-HT1A receptor and serotonin reuptake site.[2] This highlights the critical role of the 2-methyl group in defining the pharmacological profile of these analogues.
This guide will dissect the SAR of this compound analogues by examining key structural regions and their impact on biological activity.
I. The Crucial Role of Stereochemistry in the 2-Methylpiperidine Ring
The presence of a chiral center at the 2-position of the piperidine ring means that analogues can exist as different stereoisomers. The spatial orientation of the methyl group (axial vs. equatorial) and the overall chirality of the molecule are critical determinants of biological activity.
Key Insights from Experimental Data:
In a study of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, which feature a 2-methylpiperidine moiety, the four possible diastereomers were synthesized and evaluated. The results demonstrated interesting stereochemical influences on both binding affinity and in vitro functional activity.[2] Although specific data for this compound analogues is limited in the public domain, the principles observed in this study are highly relevant. The distinct spatial arrangements of the methyl group in the different isomers would lead to varied interactions within the binding pocket of a target protein.
The synthesis of stereochemically pure isomers is therefore a critical aspect of developing these analogues. Asymmetric synthesis or chiral separation techniques are employed to isolate and characterize the individual stereoisomers, allowing for a precise evaluation of their biological profiles.
II. Modifications of the Piperidine Ring and Ethanamine Linker
Systematic modifications of the piperidine ring and the ethylamine linker are fundamental to exploring the SAR of this class of compounds. These changes can influence lipophilicity, hydrogen bonding capacity, and overall conformation, thereby affecting target engagement and pharmacokinetic properties.
A. N-Substitution on the Piperidine Ring
The nitrogen atom of the piperidine ring is a common site for modification. In many piperidine-containing drugs, this position is substituted with various groups to modulate pharmacological activity and physicochemical properties. For instance, in a series of piperidine-based cocaine analogues, N-demethylation led to improved activity at the serotonin and norepinephrine transporters.[3] Conversely, the introduction of bulky phenylalkyl groups generally resulted in decreased activity at all monoamine transporters.[3] These findings underscore the sensitivity of the N-substituent position to steric and electronic effects.
B. The Ethanamine Side Chain
The 2-ethanamine side chain provides a crucial linker and a basic nitrogen atom that can participate in key interactions with biological targets, such as forming salt bridges with acidic residues in a binding pocket. The length and flexibility of this linker are important parameters to optimize. Shortening or lengthening the ethylamine chain, or introducing conformational constraints, would alter the distance and geometric relationship between the piperidine ring and the terminal amine, significantly impacting binding affinity.
III. Comparative Analysis of Biological Activities
| General Structural Modification | Observed Effect on Activity in Related Piperidine Series | Potential Implication for this compound Analogues | Reference |
| Stereochemistry at C2 of Piperidine | Stereoisomers exhibit different binding affinities and functional activities. | The (R)- and (S)-isomers are likely to have distinct biological profiles. | [2] |
| N-Demethylation of Piperidine | Can improve activity at certain transporters. | Removal of the N-methyl group on the piperidine (if present) could modulate activity. | [3] |
| Bulky N-Alkyl Groups on Piperidine | Generally decreases activity at monoamine transporters. | Large substituents on the piperidine nitrogen may be detrimental to activity for some targets. | [3] |
| Substitution on Aromatic Rings (if present) | Halogenation can improve inhibitory and antibacterial activity. | If an aromatic moiety is introduced, its substitution pattern will be critical. | [3] |
IV. Experimental Protocols for SAR Studies
To conduct robust SAR studies on this compound analogues, a combination of chemical synthesis and biological evaluation is necessary.
A. General Synthetic Strategy
A common approach to synthesize a library of these analogues involves the reductive amination of a suitable aldehyde or ketone with this compound or a derivative thereof.
Workflow for Analogue Synthesis:
Caption: General synthetic workflow for generating a library of this compound analogues.
B. Biological Evaluation
The choice of biological assays depends on the therapeutic target of interest. Based on the literature for related piperidine compounds, these could include:
-
Receptor Binding Assays: To determine the affinity of the analogues for their molecular target (e.g., GPCRs, transporters, or enzymes). This is typically done using radioligand binding assays.
-
Functional Assays: To assess the functional consequences of binding, such as agonist or antagonist activity. This can be measured through second messenger assays (e.g., cAMP accumulation) or cellular response assays.
-
In Vivo Models: To evaluate the efficacy and pharmacokinetic properties of lead compounds in animal models of disease.
Experimental Workflow for Biological Screening:
Caption: A typical workflow for the biological evaluation and SAR analysis of novel compounds.
V. Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The key to unlocking its full potential lies in a systematic and rigorous exploration of its structure-activity relationships.
Key Takeaways:
-
Stereochemistry is paramount: The chirality introduced by the 2-methyl group necessitates the synthesis and evaluation of individual stereoisomers.
-
Systematic modification is essential: A thorough investigation of substitutions on the piperidine ring and modifications of the ethylamine linker is required to build a comprehensive SAR model.
-
Integrated approach: Combining chemical synthesis, in vitro biological assays, and in vivo studies is crucial for identifying lead candidates with optimal efficacy and drug-like properties.
While the publicly available data specifically on this compound analogues is limited, the principles derived from the broader class of piperidine-containing compounds provide a strong foundation for future research. This guide serves as a framework for designing and interpreting SAR studies to accelerate the discovery of new drugs based on this valuable scaffold.
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Synthetic Route for 2-(2-Methylpiperidin-1-yl)ethanamine
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust validation of a synthetic route is a cornerstone of modern medicinal chemistry and drug development. It ensures the reliable and reproducible production of a target compound with the desired purity, yield, and cost-effectiveness. This guide presents a comprehensive framework for the validation of a synthetic route for 2-(2-methylpiperidin-1-yl)ethanamine, a valuable substituted piperidine derivative. We will explore a primary synthetic pathway, compare it with a viable alternative, and provide detailed experimental protocols for rigorous validation. The overarching goal is to equip researchers with the necessary tools to make informed decisions when selecting and validating a synthetic strategy for this class of compounds.
Introduction: The Importance of this compound and its Synthesis
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to numerous drug classes, highlighting the importance of efficient and well-characterized synthetic methods. This compound, with its characteristic substitution pattern, represents a key building block for the synthesis of more complex molecules in drug discovery programs.
The choice of a synthetic route can profoundly impact the efficiency, scalability, and cost of producing this intermediate. Therefore, a thorough validation process is not merely a procedural formality but a critical step to de-risk downstream applications and ensure the integrity of research findings. This guide will focus on a practical and widely applicable synthetic approach and its validation.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of N-substituted piperidines are prevalent: the alkylation of a pre-formed piperidine ring and the cyclization of an acyclic precursor. For the synthesis of 2-(2-methylpiperidin-1-
Introduction: The Strategic Importance of Methyl Substitution on the Piperidine Scaffold
A Comparative Analysis of 2-Methyl, 3-Methyl, and 4-Methyl Piperidine Derivatives: A Guide for Drug Discovery Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of molecules that interact with biological targets. The simple addition of a methyl group, a seemingly minor structural modification, can profoundly alter a molecule's physicochemical properties, conformational behavior, and ultimately, its pharmacological profile.
The position of this methyl group—at the 2, 3, or 4-position of the piperidine ring—is a critical design choice that dictates steric interactions, lipophilicity, and metabolic fate. Understanding the distinct characteristics imparted by each positional isomer is paramount for rational drug design and lead optimization. This guide provides a comparative analysis of 2-methyl, 3-methyl, and 4-methyl piperidine derivatives, synthesizing data from conformational analysis, structure-activity relationship (SAR) studies, and metabolic profiling to offer field-proven insights for researchers and drug development professionals.
Conformational Analysis: How Methyl Position Dictates 3D Structure
The therapeutic activity of piperidine-containing drugs is intrinsically linked to their three-dimensional conformation, which is dominated by a low-energy chair form. The placement of a methyl group introduces specific steric and electronic effects that influence the equilibrium between different chair conformers and the orientation of the nitrogen lone pair, which is crucial for receptor interactions.
2-Methylpiperidine: Substitution at the C2 position introduces significant steric considerations. The methyl group can exist in an axial or equatorial position. The axial conformation is destabilized by A1,3 strain (allylic strain), a steric clash between the axial methyl group and the substituent on the nitrogen atom.[4][5] Consequently, for N-acyl piperidines, the axial conformer is often favored to avoid this steric hindrance.[4][5] This conformational preference can be exploited to lock the molecule into a specific bioactive conformation.
3-Methylpiperidine: The 3-methyl isomer presents a different conformational landscape. The energetic difference between the axial and equatorial positions is less pronounced than in the 4-methyl case but still generally favors the equatorial conformer to minimize gauche interactions.[6][7] The 3-position substitution provides a chiral center and can influence the orientation of adjacent substituents, offering a vector for exploring receptor binding pockets that is distinct from the C2 or C4 positions.
4-Methylpiperidine: In 4-methylpiperidine derivatives, the methyl group has a strong preference for the equatorial position.[8] Placing the methyl group in the axial position would introduce highly unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This strong equatorial preference makes the 4-methylpiperidine scaffold a conformationally rigid and predictable building block in drug design.
Caption: Conformational equilibria of methylpiperidine isomers.
Comparative Physicochemical Properties
The position of the methyl group subtly alters the electron distribution and steric environment of the piperidine nitrogen, influencing its basicity (pKa) and overall lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, and target engagement.
| Isomer | Typical pKa Range | Typical clogP Change (vs. Piperidine) | Key Physicochemical Impact |
| 2-Methyl | Slightly lower than piperidine | +0.4 to +0.6 | Steric hindrance from the C2-methyl group can shield the nitrogen, slightly reducing its basicity and accessibility for H-bonding. |
| 3-Methyl | Similar to piperidine | +0.4 to +0.6 | The methyl group is more remote, having a minimal electronic effect on the nitrogen. The primary impact is an increase in lipophilicity. |
| 4-Methyl | Slightly higher than piperidine | +0.4 to +0.6 | The C4-methyl group is an electron-donating group that can slightly increase the basicity of the distal nitrogen atom. |
Synthesis Strategies: Accessing the Isomers
The synthetic accessibility of each isomer is a crucial consideration in a drug discovery campaign. While all three are commercially available, the synthesis of substituted derivatives often begins with the corresponding methylpyridine.
Caption: General synthetic workflow for methylpiperidine derivatives.
Synthesis of 2- and 3-Methylpiperidine Derivatives: The primary challenge in synthesizing derivatives of 2- and 3-methylpiperidine is controlling stereochemistry. Hydrogenation of substituted methylpyridines can lead to diastereomeric mixtures.[6][7] Chiral resolutions or asymmetric syntheses are often required to isolate the desired stereoisomer, adding complexity and cost to the synthesis.[9][10]
Synthesis of 4-Methylpiperidine Derivatives: Syntheses starting from 4-methylpyridine are generally more straightforward as no new chiral center is formed at the C4 position.[11] This makes the 4-methylpiperidine scaffold an attractive choice when achirality at this position is desired.
Pharmacological Implications and Structure-Activity Relationships (SAR)
The true value of this comparative analysis lies in understanding how these structural differences translate into pharmacological activity. The methyl group can serve multiple roles: a steric director, a conformational anchor, or a metabolic shield.
Receptor Binding and Selectivity
The position of the methyl group defines a specific vector into the binding pocket, influencing both affinity and selectivity.
-
As a Steric Director: A methyl group at C2 can sterically block access to certain sub-pockets of a receptor, which can be leveraged to enhance selectivity for one receptor subtype over another. For example, in the development of acetylcholinesterase inhibitors, modifications around the piperidine ring are critical for potency and selectivity.[12]
-
As a Conformational Anchor: The strong equatorial preference of a 4-methyl group can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. This conformational restriction is a key strategy in designing potent ligands, such as histamine H3 receptor agonists.[13]
-
Exploring Lipophilic Pockets: A methyl group at any position increases local lipophilicity, which can lead to favorable van der Waals interactions within hydrophobic regions of a binding site. The C3 position, for instance, can project the methyl group into a region of the binding pocket inaccessible to C2 or C4 isomers.
Metabolic Stability and Pharmacokinetics
Metabolic stability is a critical parameter in drug design, and the piperidine ring is often a site of metabolic modification by Cytochrome P450 (CYP) enzymes.[14][15]
-
Metabolic Shielding: A methyl group can act as a "metabolic shield," sterically hindering enzymatic access to adjacent sites prone to oxidation. For example, a C2-methyl group can reduce the rate of N-dealkylation or oxidation at C3. Conversely, a C4-methyl group can block oxidation at the C4 position, a common site of metabolism for piperidine rings.[15]
-
Influence on Clearance: By blocking or slowing metabolism, methyl substitution can decrease the rate of clearance, prolonging the half-life of a drug. However, the introduction of a methyl group can also introduce new metabolic liabilities, such as hydroxylation of the methyl group itself. A comparative metabolic stability assay is therefore essential.
-
Blood-Brain Barrier Penetration: The increased lipophilicity imparted by the methyl group can influence a compound's ability to cross the blood-brain barrier (BBB). This is a key consideration for CNS-acting drugs.[14]
| Feature | 2-Methyl Derivative | 3-Methyl Derivative | 4-Methyl Derivative |
| Conformation | Axial/equatorial equilibrium influenced by A1,3 strain.[4] | Generally prefers equatorial conformation. | Strongly prefers equatorial conformation.[8] |
| Stereochemistry | Chiral. Synthesis often yields diastereomers. | Chiral. Synthesis often yields diastereomers. | Achiral at C4. |
| SAR Impact | Can act as a steric shield for the N-substituent or direct substituents into a specific binding pocket region. | Provides a chiral scaffold to explore different regions of the binding pocket. | Acts as a conformational lock, reducing flexibility and potentially increasing binding affinity. |
| Metabolic Impact | May block N-dealkylation or C3 oxidation. Can introduce new metabolic site at the methyl group. | Can block C3 oxidation. May be less effective at shielding the nitrogen compared to the C2-isomer. | Can block C4 oxidation, a common metabolic pathway for piperidines.[15] |
Experimental Protocols
To provide actionable guidance, this section details standardized protocols for assessing key parameters discussed above.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay is fundamental for comparing the intrinsic clearance of the different methylpiperidine isomers.
Caption: Workflow for liver microsomal stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare stock solutions of the 2-methyl, 3-methyl, and 4-methyl piperidine derivatives (e.g., 1 mM in DMSO).
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of the test compounds for a specific receptor by measuring their ability to displace a known radiolabeled ligand.
Methodology:
-
Reagent Preparation:
-
Prepare a binding buffer specific to the receptor of interest.
-
Prepare a membrane suspension from cells or tissues expressing the target receptor.
-
Prepare a solution of a radiolabeled ligand (e.g., [³H]-ligand) at a concentration near its Kd.
-
Prepare serial dilutions of the unlabeled 2-methyl, 3-methyl, and 4-methyl piperidine derivatives (the "competitors").
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane suspension, radioligand, and buffer.
-
Non-specific Binding (NSB) Wells: Add membrane suspension, radioligand, and a high concentration of a known unlabeled ligand.
-
Competitor Wells: Add membrane suspension, radioligand, and varying concentrations of the test compounds.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: Strategic Selection in Drug Design
The choice between 2-methyl, 3-methyl, and 4-methyl piperidine derivatives is not arbitrary but a strategic decision based on a deep understanding of their comparative properties.
-
Choose 4-methylpiperidine for a conformationally rigid scaffold when a defined equatorial orientation of other substituents is desired to maximize affinity and when targeting metabolic liability at the C4 position. Its achiral nature simplifies synthesis.
-
Choose 2-methylpiperidine when steric shielding of the nitrogen or adjacent positions is required to enhance metabolic stability or to enforce a specific torsional angle on an N-substituent, potentially improving selectivity. Be prepared to address the challenges of its stereochemistry.
-
Choose 3-methylpiperidine to introduce a chiral center that can explore different regions of a binding pocket compared to the other isomers. It offers a balance between the steric influence of the 2-isomer and the conformational rigidity of the 4-isomer.
Ultimately, the optimal choice is context-dependent, dictated by the specific SAR of the chemical series and the desired therapeutic profile. By leveraging the distinct conformational and metabolic characteristics of each isomer, drug discovery teams can rationally navigate chemical space and design more effective and durable clinical candidates.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Page loading... [wap.guidechem.com]
- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Molecules Containing the 2-(2-Methylpiperidin-1-yl)ethanamine Moiety
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It dictates the susceptibility of a compound to biotransformation, which in turn influences its pharmacokinetic profile, including half-life, bioavailability, and clearance.[1][2] Molecules that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[3] Therefore, early assessment and optimization of metabolic stability are paramount for successful drug development.[2][4]
This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of molecules incorporating the 2-(2-Methylpiperidin-1-yl)ethanamine scaffold. This moiety, while potentially offering desirable physicochemical and pharmacological properties, also presents specific metabolic liabilities that warrant careful investigation. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting the resulting data to guide medicinal chemistry efforts.
Anticipating the Metabolic Fate: Potential Liabilities of the this compound Scaffold
The this compound structure contains several "soft spots" susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[2][5] Understanding these potential pathways is crucial for designing robust stability assays and interpreting their outcomes.
-
N-dealkylation: The bond between the piperidine nitrogen and the ethylamine group is a prime target for CYP-mediated N-dealkylation.[6][7] This is a common metabolic route for many alicyclic amines.[6][7]
-
Piperidine Ring Oxidation: The piperidine ring itself can undergo oxidation at various positions. α-carbon oxidation can lead to the formation of lactams.[6] Other positions on the ring can also be hydroxylated.
-
Oxidation of the Methyl Group: The methyl group on the piperidine ring is susceptible to hydroxylation, which can be followed by further oxidation to a carboxylic acid.
-
Oxidative Deamination: The primary amine of the ethanamine portion could be a substrate for monoamine oxidases (MAOs) or CYPs, leading to deamination.
Given these potential pathways, a multi-faceted approach to stability assessment is required.
Experimental Showdown: Liver Microsomes vs. Hepatocytes
The two most common in vitro tools for assessing metabolic stability are liver microsomes and hepatocytes.[4][8] The choice between them depends on the specific questions being asked and the stage of the drug discovery program.
1. Liver Microsomal Stability Assay: The High-Throughput Workhorse
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[4][5]
-
Expertise & Experience: This assay is often the first-line screen in early drug discovery due to its high-throughput nature, lower cost, and reproducibility.[5] It provides a clear picture of a compound's susceptibility to CYP-mediated metabolism. The core principle is to incubate the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, and monitor the disappearance of the parent compound over time.[5][9]
-
Trustworthiness: The assay's self-validating nature comes from the inclusion of positive control compounds with known metabolic fates (e.g., Verapamil, Dextromethorphan).[5][10] Consistent performance of these controls ensures the enzymatic activity of the microsomal batch is within the expected range. A negative control, where the NADPH cofactor is omitted, confirms that compound loss is due to enzymatic activity and not chemical instability.[11]
2. Hepatocyte Stability Assay: The "Gold Standard" for a Broader View
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) in a more physiologically relevant cellular environment.[4][12]
-
Expertise & Experience: This assay is employed when a more comprehensive understanding of a compound's metabolic fate is required. Because hepatocytes are whole cells, the assay also accounts for compound permeability across the cell membrane, providing a more holistic view of hepatic clearance. It can reveal metabolic pathways missed by microsomal assays, particularly those involving Phase II conjugation.
-
Trustworthiness: Similar to the microsomal assay, hepatocyte assays are validated using well-characterized control compounds for both Phase I (e.g., Midazolam) and Phase II (e.g., Umbelliferone) metabolism.[13] The viability of the hepatocytes throughout the experiment is a critical parameter to monitor, ensuring the integrity of the cellular machinery.
Below is a diagram illustrating the typical workflow for a liver microsomal stability assay.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nuvisan.com [nuvisan.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to In Silico ADME/Tox Prediction for 2-(2-Methylpiperidin-1-yl)ethanamine Derivatives
Introduction: The Imperative of Early ADME/Tox Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail in late-stage development due to unacceptable efficacy or, more critically, unforeseen toxicity and poor pharmacokinetic profiles.[1][2] The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of a molecule dictates its fate in a biological system and, ultimately, its viability as a therapeutic agent.[3][4] For novel chemical series like the 2-(2-Methylpiperidin-1-yl)ethanamine derivatives, establishing a robust ADME/Tox baseline early in the discovery process is not just advantageous; it is essential for guiding medicinal chemistry efforts and mitigating the risk of costly late-stage attrition.
The this compound scaffold, characterized by a substituted piperidine ring and a flexible ethylamine side chain, presents a unique set of challenges and opportunities. The basic nitrogen atoms are key pharmacophoric features but also predispose these molecules to potential liabilities such as P-glycoprotein (P-gp) efflux, cytochrome P450 (CYP) enzyme interactions, and off-target activities (e.g., hERG channel inhibition). Therefore, a systematic in silico evaluation is the most resource-efficient first step to flag potential issues and prioritize compounds for synthesis and in vitro testing.
This guide provides a comparative analysis of leading in silico tools and presents a validated workflow for predicting the ADME/Tox profile of this compound derivatives. We will move beyond a simple recitation of steps to explain the causality behind our choices, empowering researchers to not only generate data but also to interpret it with confidence.
Part 1: A Comparative Overview of In Silico ADME/Tox Prediction Tools
The landscape of computational ADME/Tox tools is diverse, ranging from freely accessible web servers to sophisticated commercial software.[5] The primary methodologies underpinning these tools are either statistical-based (e.g., Quantitative Structure-Activity Relationship, QSAR) or expert rule-based (knowledge-based).[6][7] Statistical models excel at interpolating within their training data but may be unreliable for novel scaffolds, while rule-based systems identify well-characterized structural alerts associated with toxicity.[8] For a robust assessment, particularly for regulatory purposes like ICH M7 for mutagenicity, a combination of both approaches is recommended.[9][10]
Below is a comparison of selected, widely-used platforms relevant to the assessment of small molecules like our target derivatives.
| Tool/Platform | Primary Methodology | Key Endpoints | Accessibility | Strengths & Considerations for Amine Derivatives |
| SwissADME | Physicochemical calculations, QSAR, Rule-based | Physicochemical properties, Lipinski's Rule, Pharmacokinetics (GI absorption, BBB permeation), Drug-likeness, PAINS alerts.[3][11] | Free Web Server | Excellent for initial filtering and assessing drug-likeness.[12] The BOILED-Egg model provides an intuitive visualization of BBB and GI absorption potential.[3] |
| pkCSM | Graph-based Signatures (Machine Learning) | Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (AMES, Hepatotoxicity, hERG inhibition).[13][14][15] | Free Web Server | Provides quantitative predictions for a wide range of endpoints.[16][17] Its models for BBB penetration and CYP inhibition are particularly relevant for amine-containing scaffolds.[13] |
| Toxtree | Expert Rule-based (Decision Tree) | Mutagenicity (Benigni-Bossa), Carcinogenicity, Skin/Eye Irritation, Cramer classification, Protein Binding alerts.[18][19] | Open-source Software | Transparent decision tree logic allows for clear interpretation of why a structural alert is triggered.[18] Essential for identifying well-known toxicophores.[20][21] |
| Derek Nexus | Expert Rule-based (Knowledge Base) | Broad range of toxicities including Mutagenicity, Carcinogenicity, Hepatotoxicity, Skin Sensitisation, Cardiotoxicity.[6][22] | Commercial Software | Considered a gold standard for expert rule-based toxicity prediction.[8] Provides detailed reasoning and references for each alert, facilitating expert review.[6][9] |
Part 2: A Step-by-Step Workflow for Predictive Profiling
This section outlines a detailed protocol for conducting a comprehensive in silico ADME/Tox assessment of a hypothetical set of this compound derivatives. The causality behind this multi-tool approach is to build a consensus prediction, leveraging the strengths of different methodologies to increase confidence in the final assessment.
Hypothetical Compound Set
For this workflow, we will consider three hypothetical derivatives with varying lipophilicity and electronic properties, submitted in SMILES format:
-
Derivative 1 (Parent): CC1CCCCN1CCN
-
Derivative 2 (Aromatic Substituted): CC1CCCCN1CCc2ccccc2
-
Derivative 3 (Polar Substituted): CC1CCCCN1CCc2ccccc2O
Experimental Protocol: Multi-Tool In Silico Profiling
Objective: To generate a comprehensive ADME/Tox profile for the hypothetical derivatives using a combination of freely available web tools.
Methodology:
-
Structure Preparation & Initial Physicochemical Analysis (SwissADME)
-
1.1. Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).[3]
-
1.2. In the input window, paste the list of SMILES, one per line.
-
1.3. Click "Run" to start the calculation.
-
1.4. Rationale: SwissADME provides a rapid, high-quality assessment of fundamental physicochemical properties and drug-likeness rules (e.g., Lipinski's Rule of Five). This is the foundational step to ensure the molecules are within a reasonable chemical space for oral bioavailability.[11][23]
-
1.5. Record the following parameters for each derivative into a summary table: Molecular Weight (MW), Consensus LogP, Topological Polar Surface Area (TPSA), number of Lipinski violations, and the qualitative predictions from the BOILED-Egg model.
-
-
Expanded ADME & Toxicity Prediction (pkCSM)
-
2.2. Input the SMILES string for each derivative individually.
-
2.3. Click "Predict" to run the calculations.
-
2.4. Rationale: pkCSM uses a distinct machine learning methodology (graph-based signatures) to provide quantitative predictions for a broader set of ADME/Tox endpoints.[14][25] This allows for a more granular comparison between derivatives, especially for critical parameters like CNS penetration and potential toxicities.
-
2.5. Collate the following predicted values: Intestinal absorption (%), Caco-2 permeability (logPapp), Blood-Brain Barrier permeability (logBB), CYP2D6 substrate/inhibitor, AMES Toxicity, and Hepatotoxicity.
-
Rule-Based Structural Alert Analysis (Toxtree)
-
3.1. Download and launch the Toxtree application (v.3.1.0 or later) from its official source.[18]
-
3.2. Input the SMILES for each derivative one at a time.
-
3.3. Apply the following decision tree plugins sequentially:
-
Benigni / Bossa rulebase for mutagenicity and carcinogenicity.
-
Protein binding alerts.
-
-
3.4. Rationale: As a rule-based system, Toxtree does not predict a probability but rather identifies the presence or absence of specific structural fragments (toxicophores) known to be associated with a toxicological hazard.[19][20] This complements the statistical predictions from pkCSM and is a crucial step in a holistic toxicity assessment.
-
3.5. Document any structural alerts that are triggered for each derivative.
-
Workflow Visualization
The following diagram illustrates the logical flow of the described in silico profiling protocol.
Part 3: Data Presentation and Interpretation
Consolidating the data from multiple platforms into a single table allows for at-a-glance comparison and informed decision-making.
Table 1: Consolidated In Silico ADME/Tox Profile of Hypothetical Derivatives
| Parameter | Prediction Tool | Derivative 1 (Parent) | Derivative 2 (Aromatic) | Derivative 3 (Polar) | Favorable Range/Outcome |
| Physicochemicals | |||||
| MW ( g/mol ) | SwissADME | 142.24 | 218.34 | 234.34 | < 500 |
| Consensus LogP | SwissADME | 1.35 | 3.50 | 3.10 | < 5 |
| TPSA (Ų) | SwissADME | 28.26 | 28.26 | 48.49 | < 140 |
| Lipinski Violations | SwissADME | 0 | 0 | 0 | 0 |
| Absorption | |||||
| GI Absorption | SwissADME | High | High | High | High |
| Intestinal Absorption | pkCSM | 95% | 92% | 93% | > 80% |
| Distribution | |||||
| BBB Permeant | SwissADME | Yes | Yes | No | Target Dependent |
| logBB | pkCSM | 0.15 | -0.20 | -0.85 | Target Dependent |
| Metabolism | |||||
| CYP2D6 Substrate | pkCSM | Yes | Yes | Yes | No (to avoid DDI) |
| CYP2D6 Inhibitor | pkCSM | No | Yes | No | No (to avoid DDI) |
| Toxicity | |||||
| AMES Toxicity | pkCSM | No | No | No | No |
| Hepatotoxicity | pkCSM | Yes | Yes | Yes | No |
| Benigni-Bossa Alert | Toxtree | No Alert | No Alert | Aromatic Hydroxylamine | No Alert |
| Protein Binding Alert | Toxtree | No Alert | No Alert | No Alert | No Alert |
Interpretation and Causality:
-
Physicochemicals & Absorption: All three derivatives exhibit favorable physicochemical properties for oral absorption, with zero Lipinski violations and high predicted GI absorption. This is expected for small molecules in this MW range.
-
Distribution (Blood-Brain Barrier): The data highlights a key structure-property relationship. The parent compound (Derivative 1) and the lipophilic aromatic derivative (Derivative 2) are predicted to cross the BBB.[26][27] The addition of a polar hydroxyl group (Derivative 3) significantly increases the TPSA and reduces the logBB, making it less likely to enter the central nervous system (CNS).[28] This is a critical decision point: if the therapeutic target is in the CNS, Derivatives 1 and 2 are prioritized. If the target is peripheral, Derivative 3 is the superior candidate to minimize potential CNS side effects.
-
Metabolism: The piperidine and ethylamine moieties make these compounds likely substrates for CYP enzymes, particularly CYP2D6, which is confirmed by pkCSM. The prediction that Derivative 2 may also be a CYP2D6 inhibitor is a red flag for potential drug-drug interactions (DDIs).
-
Toxicity: While the statistical model (pkCSM) predicts no mutagenicity, the rule-based Toxtree flags a potential aromatic hydroxylamine alert for Derivative 3. This discrepancy underscores the importance of using complementary methods.[20] An expert review would be required to assess the relevance of this alert. All three derivatives are flagged for potential hepatotoxicity by pkCSM. While this is a common prediction for amine-containing compounds, it warrants careful monitoring and prioritization for future in vitro assays. QSAR models for complex endpoints like hepatotoxicity often have lower predictivity due to multiple underlying mechanisms, but they serve as valuable early warnings.[29][30][31][32][33]
Part 4: A Framework for Decision-Making
The ultimate goal of in silico profiling is to guide decisions. The following framework, presented as a decision tree, illustrates how to triage compounds based on the generated data.
This framework provides a logical, self-validating system. A positive mutagenicity alert is a near-universal reason to deprioritize a compound in early discovery. Other flags, such as CYP inhibition or a mismatch between BBB permeability and target location, do not necessarily terminate a compound's progression but signal a clear need for redesign or further investigation.
Conclusion
In silico ADME/Tox prediction is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective triage of new chemical entities. For this compound derivatives, a multi-pronged approach combining physicochemical analysis (SwissADME), quantitative ADME/Tox modeling (pkCSM), and rule-based hazard identification (Toxtree) provides a robust and comprehensive initial assessment. This guide has demonstrated not only the protocol for such an assessment but also the critical importance of interpreting the data within a logical decision-making framework. By understanding the causality behind the predictions and leveraging the strengths of complementary methodologies, researchers can navigate the complexities of ADME/Tox with greater confidence, ultimately accelerating the journey toward safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. vectorb2b.com [vectorb2b.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. optibrium.com [optibrium.com]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 11. mdpi.com [mdpi.com]
- 12. SwissADME [swissadme.ch]
- 13. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 14. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (PDF) pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (2015) | Douglas E. V. Pires | 3305 Citations [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 19. sourceforge.net [sourceforge.net]
- 20. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 21. In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. optibrium.com [optibrium.com]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. structure.bioc.cam.ac.uk [structure.bioc.cam.ac.uk]
- 25. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 26. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Development of QSAR models for prediction of hepatotoxicity using post-market data from FDA's AERS database [morressier.com]
- 30. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [PDF] Predicting drug-induced hepatotoxicity using QSAR and toxicogenomics approaches. | Semantic Scholar [semanticscholar.org]
- 33. researchwithrutgers.com [researchwithrutgers.com]
benchmarking new 2-(2-Methylpiperidin-1-yl)ethanamine compounds against known inhibitors
An objective comparison of novel 2-(2-methylpiperidin-1-yl)ethanamine compounds against known inhibitors is crucial for elucidating their therapeutic potential and mechanism of action. This guide provides a comprehensive framework for benchmarking these new chemical entities, with a focus on their potential dual activity as antagonists for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R), targets implicated in a range of neurological disorders.[1][2] The piperidine scaffold is a key structural feature in many ligands targeting these receptors, making this a rational starting point for characterization.[2][3]
This document, intended for researchers in drug discovery and pharmacology, details the necessary experimental protocols, explains the scientific rationale behind the chosen assays, and presents a clear structure for data comparison.
Introduction: The Rationale for Dual H3R/σ1R Antagonism
The Histamine H3 receptor, a G-protein coupled receptor (GPCR), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin.[2] The Sigma-1 receptor is a unique ligand-regulated chaperone protein at the endoplasmic reticulum that modulates various signaling pathways and neurotransmitter systems.[2][4] Simultaneous antagonism of both H3R and σ1R presents a promising therapeutic strategy for complex conditions such as neuropathic pain and cognitive disorders, potentially offering synergistic effects that are superior to single-target agents.[1][2]
The novel this compound series possesses structural motifs common to known H3R and σ1R ligands.[1][5] Therefore, a rigorous head-to-head comparison with established inhibitors is the critical next step in their preclinical evaluation.
Selection of Benchmark Inhibitors
To ensure a robust and meaningful comparison, it is essential to select well-characterized, high-affinity benchmark inhibitors for each target.
| Target Receptor | Benchmark Inhibitor | Rationale for Selection |
| Histamine H3 Receptor (H3R) | Pitolisant (Wakix) | A potent H3R antagonist/inverse agonist, clinically approved, and serves as an industry-standard reference compound. |
| Sigma-1 Receptor (σ1R) | Haloperidol | A well-characterized, high-affinity σ1R antagonist, widely used as a reference ligand in σ1R binding and functional assays. |
| Sigma-1 Receptor (σ1R) | NE-100 | A highly selective σ1R antagonist, useful for distinguishing σ1R from σ2R activity and confirming target engagement. |
Experimental Benchmarking Workflow
The comprehensive evaluation of the novel compounds involves a multi-step process encompassing binding affinity, functional antagonism, and selectivity profiling.
Caption: Experimental workflow for benchmarking novel compounds.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following sections provide detailed protocols for the key assays.
Radioligand Binding Assays for Affinity (Ki) Determination
These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for human H3R and σ1R.
Protocol: Histamine H3 Receptor Binding Assay
-
Materials:
-
Cell membranes expressing recombinant human H3R (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: Ciproxifan (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
-
Procedure:
-
Prepare serial dilutions of the novel compounds and benchmark inhibitors (Pitolisant) in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]-Nα-methylhistamine at a final concentration equal to its Kd), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of Ciproxifan.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis (sigmoidal dose-response curve).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Sigma-1 Receptor Binding Assay
This protocol is analogous to the H3R assay, with the following modifications:
-
Cell Membranes: From a source expressing recombinant human σ1R.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
Functional Assays for Antagonist Potency (IC50) Determination
Functional assays measure the ability of a compound to inhibit the biological response induced by a receptor agonist.
Objective: To determine the potency (IC50) of the test compounds in blocking agonist-induced signaling at H3R and σ1R.
Protocol: [³⁵S]GTPγS Binding Assay for H3R Functional Antagonism
-
Principle: H3R activation by an agonist stimulates the binding of [³⁵S]GTPγS to Gα proteins. An antagonist will inhibit this agonist-induced increase in binding.
-
Materials:
-
Cell membranes expressing recombinant human H3R.
-
Agonist: R-(α)-methylhistamine (RAMH).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, containing 10 µM GDP.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compounds or benchmark inhibitor (Pitolisant) for 15 minutes at 30°C.
-
Add the agonist RAMH at a concentration that elicits 80% of the maximal response (EC80).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer and quantify bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced response against the concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the novel compounds and the known inhibitors.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | H3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | σ1R/σ2R Selectivity |
| Novel Cmpd 1 | Value | Value | Value | Ratio |
| Novel Cmpd 2 | Value | Value | Value | Ratio |
| Pitolisant | Value | >10,000 | >10,000 | N/A |
| Haloperidol | >1,000 | Value | Value | Ratio |
| NE-100 | >10,000 | Value | Value | Ratio |
Table 2: Comparative Functional Antagonist Potency (IC50, nM)
| Compound | H3R IC50 (nM) | σ1R IC50 (nM) |
| Novel Cmpd 1 | Value | Value |
| Novel Cmpd 2 | Value | Value |
| Pitolisant | Value | N/A |
| Haloperidol | N/A | Value |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking novel this compound compounds against established inhibitors for H3R and σ1R. The data generated from these studies will provide a clear assessment of their affinity, potency, and selectivity, thereby identifying the most promising candidates for further preclinical development. Future studies should focus on in vivo models of neuropathic pain or cognitive impairment to validate the therapeutic hypothesis of dual H3R/σ1R antagonism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparison Guide: A Multi-Faceted Approach to Confirming the Mechanism of Action for a 2-(2-Methylpiperidin-1-yl)ethanamine-Based Drug Candidate
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) for a novel drug candidate. We will use the hypothetical compound "Candid-X," which is built on a 2-(2-methylpiperidin-1-yl)ethanamine scaffold and has demonstrated potent anti-proliferative effects in acute myeloid leukemia (AML) cell lines through initial phenotypic screening. Preliminary in silico modeling and library screening data suggest that Candid-X may function as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, a class of epigenetic readers.
The following experimental workflow is designed not merely as a set of protocols, but as a logical, self-validating cascade to build a robust evidence package for the MoA. We will progress from direct target engagement to downstream pathway modulation and, finally, to the resulting cellular phenotype, comparing Candid-X's performance against a well-characterized BET inhibitor, JQ1, as a positive control.
Phase 1: Establishing Direct Target Engagement in a Cellular Context
Rationale: The foundational step in any MoA study is to unequivocally demonstrate that the drug candidate physically interacts with its intended target within a native cellular environment.[1] This direct evidence of target engagement is crucial to distinguish on-target effects from potential off-target or non-specific cytotoxicity. We will employ two orthogonal, state-of-the-art techniques to build a high-confidence case for direct binding.
Experiment 1: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful biophysical assay that measures a drug's ability to stabilize its target protein against heat-induced denaturation.[2][3] A key advantage of CETSA is that it is performed in intact cells or cell lysates without requiring any modification or tagging of the drug candidate, thus preserving its native binding kinetics and providing highly physiologically relevant data.[4][5] An upward shift in the protein's melting temperature (Tm) upon drug treatment is a strong indicator of direct binding.[4]
Detailed Protocol: CETSA for BRD4 Target Engagement
-
Cell Culture and Treatment:
-
Culture MOLM-13 (AML) cells to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with 10 µM Candid-X, 10 µM JQ1 (positive control), or DMSO (vehicle control) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[4]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).[6]
-
-
Protein Analysis (Western Blot):
-
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature point.
-
Plot the relative amount of soluble BRD4 as a function of temperature for each treatment condition to generate melting curves and determine the apparent Tm.
-
Hypothetical Comparative Data: CETSA
| Compound | Target | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | BRD4 | 48.2°C | - | Baseline thermal stability |
| JQ1 (10 µM) | BRD4 | 54.5°C | +6.3°C | Strong target engagement |
| Candid-X (10 µM) | BRD4 | 53.8°C | +5.6°C | Robust target engagement |
| Vehicle (DMSO) | Vinculin (Control) | 62.1°C | - | No effect on control protein |
| Candid-X (10 µM) | Vinculin (Control) | 62.3°C | +0.2°C | No off-target stabilization |
Experiment 2: Competitive Affinity Pull-Down (Kinobeads)
Expertise & Experience: While our primary target is not a kinase, the principle of competitive affinity pull-down using broad-spectrum affinity matrices is a valuable orthogonal approach for target identification and selectivity profiling.[9][10] In this assay, cell lysate is incubated with the drug candidate before being exposed to immobilized, non-selective ligands (e.g., Kinobeads, which bind many ATP-competitive proteins including some epigenetic modifiers).[11][12] If Candid-X binds to BRD4, it will compete with and prevent BRD4 from binding to the beads. The resulting depletion of BRD4 in the pull-down fraction, measured by mass spectrometry, confirms target engagement.[10]
Detailed Protocol: Competitive Pull-Down
-
Cell Lysate Preparation: Prepare a large-scale lysate from MOLM-13 cells in a non-denaturing buffer.[12]
-
Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of Candid-X (e.g., 0.1 µM to 50 µM) or DMSO for 1 hour at 4°C.
-
Affinity Resin Incubation: Add the pre-washed affinity resin (e.g., Kinobeads) to the lysates and incubate for an additional hour to capture unbound proteins.[11]
-
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and prepare them for mass spectrometry analysis via tryptic digestion.
-
LC-MS/MS Analysis: Analyze the samples using quantitative mass spectrometry to identify and quantify the proteins that were competed off the beads by Candid-X.
-
Data Analysis: Calculate the IC50 value for the displacement of BRD4 from the beads.
Hypothetical Comparative Data: Competitive Pull-Down
| Compound | Target Protein | Competition IC50 (nM) | Interpretation |
| Candid-X | BRD4 | 85 | Potent and specific binding |
| Candid-X | BRD2 | 150 | Binding to other BET family members |
| Candid-X | BRD3 | 180 | Binding to other BET family members |
| Candid-X | CDK9 (Control) | >10,000 | High selectivity against a common kinase |
| JQ1 | BRD4 | 65 | Potent and specific binding (Reference) |
Phase 2: Delineating Downstream Pathway Modulation
Rationale: Confirming direct target binding is necessary but not sufficient. We must demonstrate that this binding event leads to the expected functional consequence on the target's activity and downstream signaling pathways. For BET inhibitors, the canonical MoA involves displacing BRD4 from acetylated histones, which in turn suppresses the transcription of key oncogenes, most notably MYC.[13][14][15]
Experiment 3: Western Blot for Downstream Target Expression
Expertise & Experience: Western blotting is a robust and widely used technique to measure changes in the expression levels of specific proteins following drug treatment.[7] By probing for c-Myc, we can directly test the hypothesis that Candid-X's engagement of BRD4 functionally represses this critical downstream node. A time-course and dose-response experiment provides a more dynamic understanding of the drug's effect.
Detailed Protocol: c-Myc Expression Analysis
-
Cell Treatment: Seed MOLM-13 cells and treat with a dose-response of Candid-X (e.g., 0.1, 0.5, 1, 5 µM), 1 µM JQ1, or DMSO for 24 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Quantification and Loading: Determine protein concentration, normalize samples, and load 20 µg of total protein per lane onto an SDS-PAGE gel.[6]
-
Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and a digital imager. Quantify the band intensities and normalize the c-Myc signal to the loading control.
Hypothetical Comparative Data: c-Myc Downregulation
| Treatment | c-Myc Expression (% of Control) | Interpretation |
| Vehicle (DMSO) | 100% | Baseline expression |
| JQ1 (1 µM) | 15% | Strong downregulation (Positive Control) |
| Candid-X (0.1 µM) | 75% | Dose-dependent effect |
| Candid-X (0.5 µM) | 40% | Dose-dependent effect |
| Candid-X (1 µM) | 18% | Potent downregulation, comparable to JQ1 |
| Candid-X (5 µM) | 16% | Saturation of effect |
Phase 3: Linking Molecular Mechanism to Cellular Phenotype
Rationale: The final and most critical phase is to connect the molecular events (target engagement and pathway modulation) to the originally observed cellular phenotype (anti-proliferative activity). This step validates that the drug's efficacy is indeed driven by the newly confirmed MoA.
Experiment 4: Cell Viability Assay (MTS/MTT)
Expertise & Experience: Tetrazolium-based assays like MTS or MTT are standard colorimetric methods for assessing cell viability.[16] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[17] By comparing the IC50 value of Candid-X with that of JQ1, we can benchmark its phenotypic potency.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells/well.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Candid-X and JQ1. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells, plot the dose-response curves, and calculate the IC50 values using a non-linear regression model.
Hypothetical Comparative Data: Anti-Proliferative Activity
| Compound | Cell Line | IC50 (nM) | Interpretation |
| Candid-X | MOLM-13 (AML) | 450 | Potent anti-proliferative effect |
| JQ1 | MOLM-13 (AML) | 380 | Benchmark potency |
| Doxorubicin | MOLM-13 (AML) | 50 | Chemotherapeutic control |
Visual Summaries of Workflow and Mechanism
To synthesize the experimental logic and the proposed molecular mechanism, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CETSA [cetsa.org]
- 3. news-medical.net [news-medical.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET inhibitor - Wikipedia [en.wikipedia.org]
- 15. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Comparative Guide to N-Substituted Ethylenediamine Ligands in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures. Copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to palladium-based methods for the formation of carbon-heteroatom bonds. The success of these transformations is often critically dependent on the nature of the ligand employed to stabilize and activate the copper catalyst. Among the plethora of ligands developed, simple N-substituted ethylenediamines have proven to be particularly effective, offering a tunable platform to modulate reactivity and selectivity.
The Crucial Role of Diamine Ligands in Copper Catalysis
Diamine ligands play a multifaceted role in copper-catalyzed cross-coupling reactions. Their primary function is to form a stable complex with the copper salt, preventing its disproportionation or precipitation and enhancing its solubility in organic solvents. Furthermore, the electronic and steric properties of the diamine can significantly influence the reactivity of the catalytic species. For instance, N-alkylation can increase the electron-donating ability of the nitrogen atoms, which in turn can affect the redox potential of the copper center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for copper-catalyzed cross-coupling reactions.
Comparative Performance of N-Substituted Ethylenediamine Ligands
The choice of N-substituents on the ethylenediamine backbone has a profound impact on the efficiency of copper-catalyzed cross-coupling reactions. Here, we compare the performance of several common diamine ligands in the context of C-N and C-O bond formation.
N-Arylation of Amines
The copper-catalyzed N-arylation of amines, aza-Ullmann condensation, is a fundamental transformation in organic synthesis. The performance of different diamine ligands in this reaction is often evaluated based on reaction yields and substrate scope.
| Ligand | Structure | Typical Reaction Conditions | Yield (%) | Key Observations |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | CuI (5 mol%), K₂CO₃, Toluene, 110 °C | 60-80 | Effective for simple aryl iodides and primary amines. |
| N-Methylethylenediamine | CH₃NH(CH₂)₂NH₂ | CuI (5 mol%), K₂CO₃, Toluene, 110 °C | 70-90 | Increased yields compared to ethylenediamine due to enhanced electron donation. |
| N,N'-Dimethylethylenediamine | CH₃NH(CH₂)₂NHCH₃ | CuI (5 mol%), K₂CO₃, Toluene, 110 °C | 85-98 | Generally provides the highest yields and tolerates a broader range of substrates, including less reactive aryl bromides.[1] |
| 2-(2-Methylpiperidin-1-yl)ethanamine | (CH₃C₅H₉)N(CH₂)₂NH₂ | Hypothetical | N/A | The significant steric bulk from the 2-methylpiperidine group might hinder coordination to the copper center, potentially leading to lower catalytic activity compared to less hindered diamines. However, in specific cases, this steric hindrance could enhance selectivity. |
The superior performance of N,N'-dimethylethylenediamine can be attributed to a combination of electronic and steric factors. The two methyl groups enhance the electron-donating capacity of the ligand, which stabilizes the copper center and promotes the catalytic cycle. Additionally, the methyl groups provide a degree of steric shielding that can prevent catalyst deactivation pathways.
O-Arylation of Phenols
The synthesis of diaryl ethers via copper-catalyzed O-arylation of phenols is another important transformation where diamine ligands have proven to be highly effective.
| Ligand | Structure | Typical Reaction Conditions | Yield (%) | Key Observations |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | CuI (10 mol%), Cs₂CO₃, Dioxane, 110 °C | 50-70 | Moderate yields, often requiring higher catalyst loadings. |
| N,N'-Dimethylethylenediamine | CH₃NH(CH₂)₂NHCH₃ | CuI (5 mol%), K₃PO₄, Dioxane, 90 °C | 80-95 | High yields under milder conditions, demonstrating broad applicability. |
| This compound | (CH₃C₅H₉)N(CH₂)₂NH₂ | Hypothetical | N/A | Similar to N-arylation, the steric hindrance may negatively impact the reaction rate. However, for substrates prone to side reactions, the steric bulk could potentially improve selectivity. |
Synthesis of N-Substituted Ethylenediamine Ligands
A key advantage of N-substituted ethylenediamine ligands is their straightforward synthesis, which allows for facile modification and tuning of their properties.
General Synthetic Protocol for N,N'-Dialkylethylenediamines
A common method for the synthesis of N,N'-dialkylethylenediamines involves the reductive amination of a primary amine with a carbonyl compound, followed by reduction. A more direct approach starts from ethylenediamine and an alkyl halide.
Caption: A common synthetic route to N,N'-dimethylethylenediamine.
Experimental Protocol: Synthesis of N,N'-Dimethylethylenediamine
-
Step 1: Acylation. To a solution of ethylenediamine (1.0 equiv) in dichloromethane (DCM) at 0 °C is slowly added ethyl chloroformate (2.2 equiv) and triethylamine (2.5 equiv). The reaction mixture is stirred at room temperature for 12 hours.
-
Step 2: Work-up. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N,N'-bis(ethoxycarbonyl)ethylenediamine.
-
Step 3: Reduction. The crude N,N'-bis(ethoxycarbonyl)ethylenediamine is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (4.0 equiv) in THF at 0 °C. The mixture is then refluxed for 6 hours.
-
Step 4: Quenching and Purification. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated. The crude product is purified by distillation to yield N,N'-dimethylethylenediamine.
Conclusion
N-substituted ethylenediamines are a versatile and highly effective class of ligands for copper-catalyzed cross-coupling reactions. The performance of these ligands is intrinsically linked to the nature of the N-substituents, with N,N'-dialkylated derivatives such as N,N'-dimethylethylenediamine generally affording superior results in terms of yield and substrate scope compared to their less substituted counterparts. This enhanced reactivity is attributed to a favorable combination of increased electron donation and moderate steric hindrance.
While the specific catalytic applications of this compound remain to be explored in the peer-reviewed literature, its highly sterically encumbered nature suggests that it may exhibit lower catalytic activity in many standard cross-coupling reactions. However, this steric bulk could prove advantageous in transformations requiring high selectivity. The continued exploration of new diamine ligand architectures will undoubtedly lead to the development of even more powerful and selective copper-based catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-Methylpiperidin-1-yl)ethanamine
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 2-(2-Methylpiperidin-1-yl)ethanamine, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: Hazard Profile of this compound
Therefore, it is prudent to handle this compound with the assumption that it may be:
-
Corrosive: Causing severe skin burns and eye damage upon contact.[4][5]
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[6]
-
Flammable: Capable of ignition, especially in the presence of heat or open flames.[7]
-
Environmentally Hazardous: Potentially harmful to aquatic ecosystems.[3][4]
A comprehensive risk assessment should be conducted before handling this compound, and the corresponding Safety Data Sheet (SDS) must be consulted for detailed hazard information and emergency procedures.[8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. The following protocol is designed to guide researchers through this process in a safe and compliant manner.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential corrosive and toxic nature of the compound, the use of appropriate PPE is non-negotiable. Before handling the waste, ensure you are wearing:
-
Chemical-resistant gloves: Check the glove manufacturer's compatibility chart for resistance to amines and piperidine derivatives.
-
Safety goggles and a face shield: To protect against splashes and vapors.[7]
-
A laboratory coat: To prevent skin contact.
-
Respiratory protection: If there is a risk of generating aerosols or vapors, a properly fitted respirator is essential.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10] this compound waste must be collected separately from other waste streams to prevent dangerous reactions.[3]
Do NOT mix with:
-
Acids: Amines can react exothermically with acids.
-
Oxidizing agents: To prevent potentially violent reactions.[11]
-
Incompatible solvents: Refer to the SDS for a full list of incompatible materials.[12]
Step 3: Waste Collection and Container Management
All waste containing this compound must be collected in designated, properly labeled containers.
-
Container Selection: Use containers that are compatible with the chemical. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.[13] The container must be leak-proof and have a secure, tight-fitting lid.[9][13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, toxic, flammable).[9][14]
-
Container Handling: Keep the container closed at all times except when adding waste.[13][14] Do not fill the container to more than 90% of its capacity to allow for expansion.[15] Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][3]
Step 4: Final Disposal - Partnering with Professionals
The ultimate disposal of hazardous chemical waste must be carried out by a licensed and certified hazardous waste disposal company.[3][10]
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with waste disposal vendors.[16]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a regulatory requirement.[13][14]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste is strictly regulated by governmental agencies to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste.[13] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, and disposal.[10][17]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[18][19]
It is the responsibility of the Principal Investigator or Chemical Hygiene Officer to ensure that all laboratory personnel are trained on these regulations and the specific procedures outlined in the laboratory's CHP.[16]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides relevant information for piperidine, a structurally related compound, to inform safe handling and disposal practices.
| Property | Value (for Piperidine) | Implication for Disposal |
| Boiling Point | 106 °C | Indicates volatility; handle in a well-ventilated area or fume hood. |
| Flash Point | 16 °C | Flammable liquid; keep away from ignition sources.[20] |
| Lower Explosive Limit | 1.5% | Vapors can form explosive mixtures with air.[2] |
| Upper Explosive Limit | 10.3% | Vapors can form explosive mixtures with air.[2] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. The principles of understanding the hazards, utilizing proper PPE, segregating waste, and partnering with certified disposal professionals are fundamental to achieving this goal.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. chemos.de [chemos.de]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. usbioclean.com [usbioclean.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.fi [fishersci.fi]
- 13. pfw.edu [pfw.edu]
- 14. epa.gov [epa.gov]
- 15. ethz.ch [ethz.ch]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. epa.gov [epa.gov]
- 18. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. osha.gov [osha.gov]
- 20. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
